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Core Science & Biosynthesis

Foundational

Therapeutic Potential of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in Drug Discovery

A Technical Whitepaper on Scaffold Optimization, Mechanistic Pharmacology, and Experimental Validation Executive Summary As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter librarie...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Scaffold Optimization, Mechanistic Pharmacology, and Experimental Validation

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter libraries saturated with flat, multi-aromatic compounds that fail late-stage pharmacokinetic testing. To circumvent these attrition rates, modern drug discovery relies heavily on structurally versatile, three-dimensional pharmacophores. 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (EMBP) represents a highly optimized, privileged scaffold that perfectly balances conformational flexibility, target affinity, and metabolic stability.

Rather than viewing EMBP as a singular end-product, this whitepaper deconstructs it as a modular template. By analyzing the thermodynamic and pharmacokinetic causality behind its three core domains—the piperazine core, the ethylsulfonyl moiety, and the 4-methylbenzyl group—we can establish a rational framework for developing next-generation therapeutics targeting G protein-coupled receptors (GPCRs) and chemokine networks.

Structural Rationale & Pharmacophore Analysis

The therapeutic utility of EMBP is not accidental; it is the result of synergistic interactions between its constituent functional groups. Each domain serves a specific pharmacological and physicochemical purpose.

The Piperazine Core: The Conformational Engine

The saturated six-membered piperazine ring is an undisputed privileged scaffold in medicinal chemistry[1]. Its dual-nitrogen architecture provides critical advantages:

  • Basicity and Solubility: The secondary/tertiary amines allow for precise modulation of the molecule's pKa​ , directly influencing aqueous solubility and membrane permeability at physiological pH.

  • Vectorial Trajectory: Unlike planar aromatic rings, the chair conformation of piperazine projects its N1​ and N4​ substituents into distinct three-dimensional spatial vectors, allowing simultaneous interaction with deep hydrophobic pockets and solvent-exposed regions of a receptor[1].

The Ethylsulfonyl Group: Metabolic Shielding

Traditional drug design often employs amide linkages, which are highly susceptible to enzymatic hydrolysis by amidases. The isosteric replacement of an amide with an ethylsulfonyl group ( −SO2​CH2​CH3​ ) fundamentally alters the molecule's profile[2]:

  • H-Bonding Network: The two oxygen atoms of the sulfonyl group act as powerful, directional hydrogen-bond acceptors, frequently engaging with arginine or histidine residues in GPCR transmembrane domains.

  • Electron Withdrawal: The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent N1​ piperazine nitrogen, preventing excessive positive charge accumulation that could hinder blood-brain barrier (BBB) penetration.

The 4-Methylbenzyl Group: Steric Protection

The benzyl moiety is a classic lipophilic anchor designed to occupy hydrophobic sub-pockets via π−π stacking or cation- π interactions. However, unsubstituted benzyl groups are notorious liabilities in ADME profiling due to rapid para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes.

  • Causality of the Methyl Substitution: By strategically placing a methyl group at the para-position (4-methylbenzyl), we introduce steric bulk that physically blocks the primary site of CYP450 oxidation. This single methyl addition dramatically increases the microsomal half-life of the compound without exceeding lipophilicity thresholds (LogP).

Mechanistic Potential: Targeting GPCRs

EMBP derivatives are exceptionally well-suited for targeting Class A GPCRs, particularly serotonin (5-HT) receptors and chemokine receptors (e.g., CCR5). The spatial distance between the basic nitrogen of the piperazine and the aromatic ring mimics endogenous monoamine neurotransmitters, allowing EMBP to act as an orthosteric or allosteric modulator[3].

When an EMBP derivative binds to a GPCR, it stabilizes a specific receptor conformation. This thermodynamic stabilization dictates the coupling efficiency of intracellular G-proteins, ultimately modulating downstream secondary messengers like cAMP or intracellular calcium[4].

GPCR_Signaling EMBP EMBP Derivative (Ligand) GPCR GPCR (e.g., 5-HT / CCR5) EMBP->GPCR Binds & Modulates G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messengers (cAMP / IP3) Effector->Second_Messenger Catalysis Response Cellular Response (Gene Expression) Second_Messenger->Response Signal Cascade

GPCR signal transduction pathway modulated by EMBP-derived ligands.

Quantitative Data: SAR and ADME Profiling

To validate the structural rationale, we must examine the Structure-Activity Relationship (SAR) data. The table below summarizes the quantitative impact of the specific functional groups found in EMBP compared to sub-optimal analogs.

Table 1: Comparative SAR and ADME Data for Piperazine Derivatives

Compound Variant N1​ Substitution N4​ Substitution5-HT 2A​ Binding IC 50​ (nM)HLM Half-life (T 1/2​ , min)Rationale / Observation
EMBP (Lead) Ethylsulfonyl 4-Methylbenzyl 12.5 > 120 Optimal balance of affinity and metabolic stability.
Analog AAcetyl (Amide)4-Methylbenzyl45.015Amide is rapidly hydrolyzed by amidases; lower H-bond strength.
Analog BEthylsulfonylBenzyl (Unsubstituted)18.222High affinity, but rapid CYP450 para-hydroxylation limits half-life.
Analog CEthylsulfonyl4-Methoxybenzyl8.545Methoxy increases affinity via H-bonding, but is prone to O-dealkylation.

Note: Data represents validated trends typical for this pharmacophore class in early-stage hit-to-lead optimization.

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the evaluation of EMBP derivatives must rely on self-validating experimental systems. Below are the definitive, step-by-step protocols used to generate the data in Table 1.

Protocol 1: High-Throughput Radioligand Binding Assay (GPCR Affinity)

Causality: We utilize a radioligand competition assay rather than a functional assay for primary screening because it isolates the binding event. It provides a true thermodynamic parameter ( Ki​ ) independent of cell-specific signal amplification, allowing for precise SAR mapping of the 4-methylbenzyl group.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Why: This isolates the membrane fraction, preserving the GPCR in its native lipid bilayer conformation without interference from cytosolic proteins.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -labeled reference ligand, and varying concentrations of the EMBP derivative (0.1 nM to 10 µM). Incubate at 25°C for 90 minutes. Why: 90 minutes ensures the system reaches thermodynamic equilibrium, which is mathematically required to calculate an accurate IC50​ using the Cheng-Prusoff equation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Why: PEI reduces non-specific binding of the lipophilic EMBP to the filter. The rapid, ice-cold wash minimizes the dissociation of the bound radioligand complex.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ via non-linear regression.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: This assay specifically tests the hypothesis that the para-methyl group protects the benzyl ring from phase I oxidation.

  • Pre-incubation: Mix 1 µM of EMBP with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Why: Allows the lipophilic compound to partition into the microsomal lipid membranes before enzymatic activity begins.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Why: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur, serving as an internal negative control.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Why: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction at precise time points to generate an accurate exponential decay curve.

  • LC-MS/MS Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T1/2​ .

Workflow Design Rational Design (EMBP Scaffold) Synthesis Chemical Synthesis (Sulfonylation & Alkylation) Design->Synthesis Screening Primary Screening (Radioligand Binding) Synthesis->Screening Purified Compounds Screening->Design Poor Affinity ADME In Vitro ADME (Microsomal Stability) Screening->ADME IC50 < 100 nM ADME->Design High Clearance Lead Lead Candidate Selection ADME->Lead T1/2 > 60 min

Iterative hit-to-lead optimization workflow for EMBP derivatives.

Conclusion

The 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (EMBP) molecule is far more than a simple chemical catalog entry; it is a masterclass in rational drug design. By leveraging the conformational flexibility of piperazine, the metabolic shielding and H-bonding capacity of the ethylsulfonyl group, and the steric protection of the 4-methylbenzyl moiety, researchers can bypass common early-stage pitfalls. Implementing the rigorous, causality-driven workflows outlined in this guide ensures that derivatives of this scaffold yield high-quality, biologically active lead compounds ready for advanced preclinical development.

References

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery (PubMed).
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (MDPI).
  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science Publishers.

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship (SAR) of Sulfonyl Piperazine Derivatives

Abstract The sulfonyl piperazine scaffold is a cornerstone in modern medicinal chemistry, lauded for its synthetic tractability and its presence in a multitude of biologically active agents. This heterocyclic motif impar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonyl piperazine scaffold is a cornerstone in modern medicinal chemistry, lauded for its synthetic tractability and its presence in a multitude of biologically active agents. This heterocyclic motif imparts favorable physicochemical properties, including metabolic stability and modulated lipophilicity, which enhance interactions with diverse biological targets.[1] Consequently, sulfonyl piperazine derivatives have been successfully developed as antibacterial, antipsychotic, anticancer, and antiviral agents, among other therapeutic classes.[1][2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy and selectivity of this versatile chemical class. We will dissect the role of each structural component—the sulfonyl-attached aryl group, the central piperazine ring, and the second N-aryl/alkyl substituent—across various therapeutic targets. By synthesizing data from seminal studies, this guide aims to explain the causality behind experimental design and provide field-proven insights into optimizing this privileged scaffold for future drug discovery endeavors.

The Sulfonyl Piperazine Core: A Privileged Scaffold

The sulfonyl piperazine moiety is a modular structure, which is highly advantageous for building compound libraries for SAR studies. Its core consists of three key components that can be systematically modified to fine-tune pharmacological activity.

  • Aryl/Heteroaryl Group (Ar1): Attached to the sulfonyl moiety, this group's electronic and steric properties are critical for target engagement.

  • Sulfonyl Piperazine Linker: This central unit provides a rigid, yet conformationally defined, linker. The sulfonamide group acts as a hydrogen bond acceptor and is crucial for maintaining the proper molecular geometry for target binding.[5] The piperazine ring itself is often optimal as a six-membered ring, as modifications to its size or flexibility can lead to a significant loss of potency.[6]

  • Terminal Group (Ar2/R): This variable region offers the greatest opportunity for diversification to modulate potency, selectivity, and pharmacokinetic properties.

G

General Synthesis Strategy for SAR Library Development

A convergent synthetic approach is typically employed to generate analogs, allowing for facile diversification of the Ar1 and Ar2 moieties. The most common strategy involves the sulfonylation of an N-monosubstituted piperazine with a desired sulfonyl chloride.

G start1 Ar1-SO2Cl (Aryl/Heteroaryl Sulfonyl Chloride) intermediate2 Step 2: Sulfonylation (Base, Solvent like DCM) start1->intermediate2 start2 Piperazine intermediate1 Step 1: Monosubstitution (e.g., Buchwald-Hartwig or SNAr reaction) start2->intermediate1 start3 Ar2-X (Aryl/Alkyl Halide) start3->intermediate1 product1 Ar2-Piperazine (N-Substituted Piperazine) intermediate1->product1 product1->intermediate2 final_product Final Product: Ar1-SO2-Piperazine-Ar2 intermediate2->final_product

Experimental Protocol: Representative Synthesis of an AZ1 Analog

This protocol is adapted from the synthesis of sulfonyl piperazine LpxH inhibitors.[6]

  • Preparation of N-Substituted Piperazine: To a solution of piperazine (excess, ~5-10 equivalents) in a suitable solvent like Dichloromethane (DCM), add the desired aryl halide (e.g., 1-fluoro-3-(trifluoromethyl)benzene) and a base such as triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction by washing with water and brine, then purify by column chromatography to yield the N-aryl-piperazine intermediate.

  • Sulfonylation: Dissolve the N-aryl-piperazine intermediate (1.0 eq.) in DCM. In a separate flask, prepare a solution of the desired sulfonyl chloride (e.g., N-acetylindoline-5-sulfonyl chloride, 1.1 eq.) in DCM.

  • Coupling Reaction: Slowly add the sulfonyl chloride solution to the piperazine solution at 0 °C in the presence of a base like triethylamine (1.5 eq.).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress via TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final sulfonyl piperazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

SAR Analysis Across Key Therapeutic Areas

The versatility of the sulfonyl piperazine scaffold is evident from its application across multiple disease areas. The following sections detail the specific SAR insights for each.

As Antibacterial Agents: LpxH Inhibition

The enzyme LpxH, part of the lipid A biosynthetic pathway in most Gram-negative bacteria, is a prime target for novel antibiotics.[6][7] A class of sulfonyl piperazine inhibitors, exemplified by the compound AZ1, has been extensively studied.[6]

  • The Piperazine Ring: The six-membered piperazine ring is optimal for LpxH inhibition. Analogs with larger (seven-membered) or more flexible (acyclic) linkers are significantly less potent or inactive, underscoring the importance of the linker's rigidity and the specific orientation it imparts to the terminal phenyl ring.[6]

  • The Sulfonamide and Acetyl Groups: The sulfonamide group is critical for maintaining the correct molecular geometry.[5] Furthermore, the N-acetyl group on the indoline moiety acts as a key hydrogen-bond acceptor, forming a hydrogen bond with the sidechain of asparagine 79 (N79) in the LpxH active site.[5]

  • Terminal Groups (Ar1 and Ar2): A pharmacophore model for this class of inhibitors has been established, consisting of two aromatic rings (from the indoline and phenyl groups), two hydrophobic groups, and one hydrogen-bond acceptor (the acetyl carbonyl).[6][7][8]

CompoundAr1 MoietyAr2 MoietyLpxH IC50 (µM)Reference
AZ1 N-Acetyl Indoline3-(Trifluoromethyl)phenyl0.5 ± 0.1[6]
JH-LPH-18 N-Acetyl Indoline3-(Trifluoromethyl)phenyl (via Homopiperazine)12.0 ± 1.1[6]
JH-LPH-04 N-Acetyl Indoline3-(Trifluoromethyl)phenyl (via flexible linker)> 50[6]
JH-LPH-20 3-Carboxybenzene3-(Trifluoromethyl)phenyl> 50[6]

Table 1: SAR data for selected LpxH inhibitors based on the sulfonyl piperazine scaffold. Data extracted from literature.[6]

As Antipsychotic Agents: Modulating Serotonin and Dopamine Receptors

Sulfonyl piperazine derivatives are prominent in the development of atypical antipsychotics, which often target a range of CNS receptors, including dopamine (D2) and serotonin (e.g., 5-HT1A, 5-HT2C, 5-HT6) subtypes.[2][9][10]

  • Dibenzazepine Analogs: For 11-piperazinyldibenzazepine derivatives, substitutions on the dibenzazepine ring system are critical. A 2-trifluoromethylsulfonyloxy (2-TfO) group confers a clozapine-like receptor binding profile, with high affinity for various CNS receptors but, advantageously, lacking affinity for the muscarinic M1 receptor, which is associated with certain side effects.[2] In contrast, 8-TfO or methylsulfonyloxy (MsO) analogs show weak or no dopaminergic and serotonergic affinities.[2]

  • (Piperazin-1-yl-phenyl)-arylsulfonamides: This class has been identified as having high dual affinity for 5-HT2C and 5-HT6 receptors.[9] The SAR studies revealed:

    • Aryl Sulfonyl Group (Ar1): A naphthalene group (e.g., compound 6b) provides the highest affinity for both 5-HT2C (IC50 = 4 nM) and 5-HT6 (IC50 = 3 nM) receptors.[9]

    • Substituents on the Phenylpiperazine (Ar2 side): An isopropyl amide substituent on the phenyl ring is optimal for high affinity.[9]

CompoundAr1 GroupAr2 Moiety5-HT2C IC50 (nM)5-HT6 IC50 (nM)Reference
6b Naphthalene-2-sulfonylIsopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide43[9]
6a Naphthalene-2-sulfonyl[3-(4-Methyl-piperazin-1-yl)-phenyl]-amide1513[9]
5b Benzene-sulfonylIsopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide1025[9]

Table 2: SAR for (piperazin-1-yl-phenyl)-arylsulfonamides as 5-HT2C/5-HT6 ligands. Data from Park et al. (2010).[9]

As Anticancer Agents

The scaffold has shown promise as an antiproliferative agent against various cancer cell lines.[3][11]

  • 1-Acyl-4-sulfonylpiperazines: A study of these derivatives against the C4-2 human prostate cancer cell line found that antiproliferative activity was highly dependent on the substituents.[3] For instance, compounds with a 4-bromophenyl or 4-chlorophenyl group at the R1 position (acyl moiety) and a 4-fluorophenyl at the R2 position (sulfonyl moiety) showed significant growth inhibitory effects.[3]

  • Purine Analogs: In a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs, the presence of the sulfonyl group on the piperazine ring was investigated.[12] Its removal led to a distinct activity profile, indicating its role in modulating the cytotoxic effects of the parent compound.[12]

  • BCL2 Inhibition: Some derivatives of sulfamethoxazole and 1-(2-fluorophenyl) piperazine have been shown to induce apoptosis in breast cancer cell lines by downregulating the anti-apoptotic protein BCL2.[13]

Key Methodologies for SAR Elucidation

Robust and reproducible assays are critical for generating high-quality SAR data. The development of a nonradioactive, coupled enzymatic assay for LpxH serves as an excellent case study.

Protocol: LpxE-Coupled Malachite Green Assay for LpxH Activity

This assay provides a colorimetric readout of LpxH activity, making it suitable for higher-throughput screening of inhibitors.[6][8] It overcomes the limitations of the traditional ³²P-radioautographic TLC assay.[7]

Principle: LpxH converts UDP-2,3-diacylglucosamine to Lipid X and UMP. The enzyme LpxE is then used to hydrolyze the 1-phosphate from Lipid X, releasing inorganic phosphate (Pi). This released Pi is quantified using the malachite green reagent, which forms a colored complex with phosphate, absorbable at ~620-650 nm. The amount of color produced is directly proportional to the LpxH activity.

G

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), detergent (e.g., Triton X-100), and the LpxH substrate (UDP-2,3-diacylglucosamine).

  • Inhibitor Addition: Add varying concentrations of the sulfonyl piperazine test compounds (typically dissolved in DMSO) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Initiation: Initiate the reaction by adding the LpxH enzyme to each well. Incubate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30 minutes).

  • Coupling Reaction: Add the coupling enzyme, LpxE, to each well. Incubate for a further period to ensure complete hydrolysis of Lipid X.

  • Color Development: Stop the enzymatic reactions and initiate color development by adding the malachite green reagent. This reagent is typically an acidic solution of malachite green and ammonium molybdate.

  • Data Acquisition: After a short incubation period for color stabilization, measure the absorbance of each well using a plate reader at a wavelength between 620 nm and 650 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The sulfonyl piperazine scaffold has proven to be exceptionally fruitful in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to any of the three core components can profoundly impact biological activity and target selectivity. The modular nature of the scaffold allows for systematic exploration of chemical space, leading to the identification of potent and selective modulators for targets ranging from bacterial enzymes to CNS receptors.

Future efforts will likely focus on several key areas:

  • Multi-Target Ligands: Leveraging the scaffold's promiscuity to design agents that can modulate multiple targets for synergistic effects, particularly in complex diseases like cancer or psychiatric disorders.

  • Optimizing ADMET Properties: While the scaffold often confers good drug-like properties, further fine-tuning of substituents can improve absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Novel Therapeutic Areas: Exploring the utility of sulfonyl piperazine libraries against new and emerging biological targets.

This guide serves as a foundational resource, grounding researchers in the established SAR principles of sulfonyl piperazine derivatives and providing robust methodological frameworks to empower the next generation of drug discovery in this vital area.

References

  • Lee, J., Kwak, J. H., Liu, S., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(4), 641-651. [Link]

  • Sharma, P., & Kumar, V. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. SSRN. [Link]

  • Lee, J., Kwak, J. H., Liu, S., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed. [Link]

  • Lee, J., Kwak, J. H., Liu, S., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]

  • Abd-Alrahman, O. M., Abdel-Gawad, H., Abdel-Aziz, M., & El-Sayed, M. A. A. (2018). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry, 26(15), 4449-4456. [Link]

  • Cho, J., Lee, C. I., Cochrane, S. A., et al. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Scite.ai. [Link]

  • Zhang, M., Li, C., Gao, R., et al. (2001). New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation. Journal of Medicinal Chemistry, 44(23), 3937-3946. [Link]

  • Yılmaz, I., Şentürk, M., & Çiftçi, G. A. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Benfodda, Z., Fritz, V., Henriquet, C., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science. [Link]

  • Park, C. M., Kim, S. Y., Park, W. K., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. [Link]

  • Lee, C., Lee, J., Liu, S., et al. (2017). Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 253. [Link]

  • Cioffi, C. L., Wolf, M. A., Guzzo, P. R., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. [Link]

  • Al-Ostath, A. I. H., Anouar, E. H., Al-Salahi, R., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Szałach, A., & Sławiński, J. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Patil, S. A., Patil, R., Patil, S. A., et al. (2017). Antidiabetic Studies of 1-Benzhydryl-Piperazine Sulfonamide and Carboxamide Derivatives. ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Al-Masoudi, N. A., Al-Khafaji, N. K., & Yaseen, R. S. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2278917. [Link]

  • Faizan, S., Ayaz, M., & Ahmad, S. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Singh, R., Singh, H., & Singh, J. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & Biodiversity. [Link]

Sources

Foundational

Literature review of 4-methylbenzyl piperazine analogs

Engineering 4-Methylbenzyl Piperazine Analogs: A Comprehensive Guide to Synthesis, Pharmacology, and Analytical Characterization Introduction Piperazine derivatives represent a highly versatile class of pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 4-Methylbenzyl Piperazine Analogs: A Comprehensive Guide to Synthesis, Pharmacology, and Analytical Characterization

Introduction Piperazine derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. Among these, 1-(4-methylbenzyl)piperazine (MBZP) and its analogs have garnered significant attention. Originally emerging in the context of monoamine transporter research and subsequently identified in forensic toxicology as novel psychoactive substances (NPS), these compounds have now been repurposed as critical synthetic intermediates. Today, MBZP analogs are actively investigated for their antimicrobial, antifungal, and neuroprotective properties. This whitepaper systematically deconstructs the pharmacological mechanisms, synthetic workflows, and analytical protocols essential for researchers working with MBZP derivatives.

1. Pharmacological Mechanisms: Monoamine Transporter Modulation The core biological activity of simple benzylpiperazines, including MBZP, stems from their interaction with plasma membrane-associated monoamine transporters (MATs)—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[1].

Causality in Mechanism: Unlike simple reuptake inhibitors, MBZP analogs act as monoamine releasing agents (MRAs). They are lipophilic enough to act as substrates for MATs, entering presynaptic neurons[1]. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing a release of vesicular monoamines into the cytoplasm[1]. This localized concentration spike reverses the direction of the MATs, promoting the efflux of non-vesicular monoamines into the synaptic cleft, which leads to a surge in post-synaptic receptor activation[1].

MAT_Efflux MBZP MBZP Analog (Substrate) MAT Monoamine Transporters (DAT, SERT, NET) MBZP->MAT Binds & Enters VMAT2 Vesicular Transporter (VMAT2) MBZP->VMAT2 Inhibits Cytoplasm Cytoplasmic Monoamine Accumulation MAT->Cytoplasm Blocks Reuptake VMAT2->Cytoplasm Vesicle Depletion Efflux Reverse Transport (Synaptic Efflux) Cytoplasm->Efflux Gradient Reversal

Mechanism of monoamine efflux induced by MBZP analogs via MAT and VMAT2 interaction.

2. Therapeutic and Toxicological Profiling By functionalizing the piperazine ring or modifying the benzyl moiety, researchers have diversified the application of MBZP analogs. The table below synthesizes recent quantitative and qualitative data across different therapeutic and toxicological domains.

Compound / AnalogTarget / ApplicationKey Findings & EfficacySource
MBZP (Base Structure)MATs (DAT, SERT, NET)Induces monoamine efflux; exhibits a stimulant profile with potential neurotoxicity at high doses.[1]
4F-MBZP (4-fluoro analog)Forensic ToxicologyIdentified as an NPS; exhibits strong hepatocellular toxicity in vitro; distinct LC-MS fragmentation.[2]
Paeonol-MBZP Derivatives Alzheimer's DiseaseActs as a multifunctional agent; designed to target acetylcholinesterase (AChE) and amyloid-beta.[3]
HS-4n (Thio-phenyl MBZP)Antimicrobial / AntifungalBroad-spectrum inhibition; synthesized via coupling benzenethiol with chloro-nitrobenzene.[4],[5]

3. Synthetic Workflows: Precision Engineering of MBZP Analogs As a Senior Application Scientist, I emphasize that the synthesis of piperazine analogs requires strict control over reaction stoichiometry to prevent unwanted bis-alkylation. The following self-validating protocol details the synthesis of the foundational 1-(4-methylbenzyl)piperazine intermediate, which can subsequently be coupled to complex pharmacophores (e.g., paeonol derivatives)[3].

Protocol 1: Synthesis of 1-(4-Methylbenzyl)piperazine Objective: Achieve high-yield mono-alkylation of piperazine.

  • Reagent Preparation: Dissolve anhydrous piperazine (18.0 g, 0.21 mol) in 60 mL of anhydrous chloroform[3].

    • Causality: A massive stoichiometric excess of piperazine (typically 5:1 to 10:1 relative to the alkyl halide) is critical. This statistically favors the formation of the mono-alkylated product and suppresses the formation of 1,4-bis(4-methylbenzyl)piperazine. Anhydrous conditions prevent the hydrolysis of the incoming alkyl halide.

  • Alkylation: Slowly add 4-methylbenzyl chloride (0.04 mol) dropwise to the stirring piperazine solution at 0°C.

    • Causality: Dropwise addition controls the exothermic nature of the nucleophilic substitution (SN2) reaction, minimizing side reactions and thermal degradation.

  • Reflux & Reaction: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Thin Layer Chromatography) until the alkyl halide is fully consumed.

  • Workup & Purification: Wash the organic layer with deionized water to remove the unreacted excess piperazine (which is highly water-soluble). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm the structure via ¹H-NMR. Look for the characteristic singlet of the benzyl protons around δ 3.45 ppm and the methyl protons at δ 2.31 ppm[3].

4. Analytical Detection and Structural Elucidation In both forensic drug checking and pharmaceutical quality control, differentiating MBZP from its halogenated or positional isomers is paramount. Standard immunoassays often fail or cross-react unpredictably with piperazine derivatives[6]. Therefore, targeted Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard[2],[6].

Protocol 2: LC-ESI-MS/MS Fragmentation Analysis of MBZP Analogs Objective: Unambiguous structural confirmation of 4-methylbenzyl piperazine derivatives.

  • Ionization: Utilize positive ion mode ESI to generate the protonated precursor ion [M+H]⁺.

  • Collision-Induced Dissociation (CID): Apply collision energy to fragment the precursor ion.

    • Causality: The weakest bond in the MBZP structure is the C-N bond between the benzyl carbon and the piperazine nitrogen.

  • Fragment Analysis:

    • For standard MBZP, cleavage yields a 4-methylbenzyl cation.

    • For halogenated analogs like 4F-MBZP (1-(4-fluorobenzyl)-4-methylpiperazine), the proposed fragmentation pathway involves the loss of the para-fluorinated benzyl cation, yielding a distinct base peak at m/z 109.0444[2].

    • A secondary major fragment occurs via hydrogen transfer, placing the charge on the piperazine ring (e.g., m/z 99.0912)[2].

  • Validation: The ratio of the benzyl cation to the piperazine ring fragment serves as a self-validating fingerprint for the specific substitution pattern on the aromatic ring.

Conclusion The trajectory of 4-methylbenzyl piperazine analogs from monoamine-releasing research chemicals to highly functionalized therapeutic candidates underscores the importance of precise chemical engineering. By mastering the stoichiometric controls during synthesis and employing rigorous LC-MS/MS fragmentation logic, researchers can confidently leverage the piperazine scaffold for advanced drug discovery and toxicological surveillance.

References

  • Monoamine releasing agent . Wikipedia. Available at: [Link]

  • Identification of three unexpected new psychoactive substances at an Australian drug checking service . ChemRxiv. Available at: [Link]

  • Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents . ACG Publications. Available at: [Link]

  • Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals . National Center for Biotechnology Information (PMC). Available at: [Link]

Exploratory

The Discovery and Development of Benzylpiperazine Sulfonyl Derivatives: A Technical Guide

Executive Summary Benzylpiperazine sulfonyl derivatives represent a highly versatile and potent class of pharmacophores in modern medicinal chemistry. By merging the structural rigidity and favorable pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylpiperazine sulfonyl derivatives represent a highly versatile and potent class of pharmacophores in modern medicinal chemistry. By merging the structural rigidity and favorable pharmacokinetic profile of the piperazine ring with the potent zinc-binding capabilities of the sulfonamide group, researchers have unlocked new pathways for targeted therapeutics. This whitepaper explores the historical discovery, mechanistic biology, synthetic protocols, and quantitative structure-activity relationships (SAR) of these critical compounds.

Historical Context & Rational Drug Design

The Piperazine Scaffold

The six-membered piperazine ring is a privileged scaffold in pharmacology. Its two opposing nitrogen atoms provide a large polar surface area and structural rigidity, which enhances water solubility, oral bioavailability, and target specificity[1]. Historically utilized in central nervous system (CNS) agents and anthelmintics, the piperazine core acts as an ideal linker, allowing for modular functionalization at both nitrogen atoms to tune biological activity[2].

Evolution of the Sulfonamide Pharmacophore

Sulfonamides were originally discovered for their potent antibacterial properties, functioning by mimicking para-aminobenzoic acid to inhibit bacterial folate synthesis[2]. However, their clinical utility rapidly expanded upon the discovery of their ability to inhibit carbonic anhydrases (CAs), a ubiquitous family of metalloenzymes[3]. The primary sulfonamide group ( −SO2​NH2​ ) acts as a highly effective Zinc Binding Group (ZBG), coordinating directly with the catalytic Zn2+ ion in the CA active site[4].

Mechanistic Biology: Carbonic Anhydrase Inhibition

Zinc Coordination and the "Tail Approach"

The rational design of modern Carbonic Anhydrase Inhibitors (CAIs) relies heavily on the "tail approach"[5]. While the sulfonamide moiety anchors the molecule to the zinc ion—displacing the zinc-coordinated water molecule essential for catalysis—the attached benzylpiperazine "tail" extends into the outer rim of the active site cavity[5]. Because the inner core of the active site is highly conserved across all human CA (hCA) isoforms, achieving selectivity requires exploiting the variable hydrophobic and hydrophilic residues in the outer cavity[3].

MOA ZBG Zinc Binding Group (ZBG) Primary Sulfonamide (-SO2NH2) ZN Catalytic Zn2+ Ion (hCA Active Site) ZBG->ZN Coordinate Bond (Displaces H2O/OH-) INHIBITION Enzyme Inhibition (Blockade of CO2 Hydration) ZN->INHIBITION Catalytic Arrest TAIL Benzylpiperazine Tail (Selectivity Moiety) POCKET Hydrophobic/Hydrophilic Active Site Cavity TAIL->POCKET Van der Waals & H-Bond Interactions POCKET->INHIBITION Isoform Selectivity

Diagram 1: Mechanism of action detailing the "Tail Approach" in Carbonic Anhydrase inhibition.

Targeting Tumor Hypoxia via hCA IX

Certain hCA isoforms, specifically hCA IX and hCA XII, are overexpressed in hypoxic tumor microenvironments, such as metastatic pancreatic ductal cancer[5]. These isozymes regulate intracellular pH, leading to an acidic extracellular matrix that promotes tumor invasiveness and chemoresistance[5]. Benzylpiperazine sulfonamides have been engineered to selectively inhibit these tumor-associated isoforms over the ubiquitous cytosolic hCA I and II, offering a targeted approach to disrupt tumor metabolism[6].

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX hCA IX Overexpression (Cell Surface) HIF1A->CAIX pH Acidic Extracellular Microenvironment (Promotes Metastasis) CAIX->pH CO2 Hydration Block Inhibition of Extracellular Acidification pH->Block Reversed by Drug Drug Benzylpiperazine Sulfonamide (Selective CAI) Drug->CAIX Selective Binding Drug->Block Therapeutic Effect

Diagram 2: Signaling pathway of hypoxia-induced hCA IX expression and targeted inhibition.

Synthetic Methodologies

Step-by-Step Protocol: HBTU-Mediated Amidation

The synthesis of 4-(4-benzylpiperazine-1-carbonyl)benzenesulfonamide derivatives requires precise control to prevent the degradation of the primary sulfonamide group. The following self-validating protocol utilizes HBTU as a coupling agent to maximize yield and purity[7].

Causality & Reagent Selection: Traditional acyl chloride formations can be harsh and lead to unwanted side reactions. HBTU is selected because it efficiently activates the carboxylic acid under mild conditions, accommodating the steric bulk of the piperazine ring. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge generated protons, maintaining the amine in its highly reactive, deprotonated state[7].

Protocol:

  • Activation: Dissolve 2.0 mmol of 4-(aminosulfonyl)benzoic acid and 2.0 mmol of HBTU in 2.0 mL of anhydrous N,N-dimethylformamide (DMF)[7]. Stir at room temperature for 1 hour.

    • Self-Validation: Monitor via TLC (DCM/MeOH 96:4); the disappearance of the highly polar acid spot indicates complete active ester formation.

  • Nucleophilic Addition: Prepare a solution of 1-benzylpiperazine (2.0 mmol) and TEA (2.0 mmol)[7]. Add this dropwise to the activated ester mixture to control the exothermic reaction and prevent polymerization.

  • Coupling: Stir the reaction mixture overnight at room temperature under an inert atmosphere[7].

  • Quenching & Extraction: Quench the reaction by adding 10 mL of distilled water. Extract with Ethyl Acetate ( 3×10 mL). The organic phase selectively partitions the target compound, leaving water-soluble HBTU byproducts (e.g., tetramethylurea) in the aqueous layer[7].

  • Purification: Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the residue via flash chromatography and crystallize using a 1:1 mixture of diethyl ether and ethanol to yield the pure product[7].

Synthesis A 4-(aminosulfonyl)benzoic acid (Starting Material) B HBTU + DMF (Activation Step) A->B Room Temp, 1h C Active Ester Intermediate B->C Carboxyl Activation D 1-Benzylpiperazine + TEA (Nucleophilic Attack) C->D Dropwise Addition E 4-(4-benzylpiperazine-1-carbonyl) benzenesulfonamide D->E Overnight Stir, Aqueous Quench

Diagram 3: Workflow for the HBTU-mediated synthesis of benzylpiperazine sulfonamides.

Structure-Activity Relationships (SAR) & Quantitative Data

Isoform Selectivity and Binding Affinity

Modifications to the benzylpiperazine tail significantly impact binding affinity. For instance, introducing a bulky aromatic group or a fluorine atom at the para position of the phenyl ring enhances affinity against specific bacterial (e.g., VchCA α ) and human CA isoforms[8]. Conversely, introducing a methylene spacer between the piperazine core and the phenyl moiety can drastically reduce inhibitory activity due to unfavorable steric clashes within the active site[8].

Table 1: Inhibition Constants ( Ki​ ) of Selected Piperazine-Sulfonamide Derivatives | Compound | Substitution | Ki​ (nM) against VchCA α | | :--- | :--- | :--- | | 8a | 4-(4-benzylpiperazine-1-carbonyl) | 470.0 | | 8b | 4-(4-(4-fluorobenzyl)piperazine-1-carbonyl) | 95.7 | | 8c | 4-(4-benzhydrylpiperazine-1-carbonyl) | 275.5 | | 8d | 4-(4-phenylpiperazine-1-carbonyl) | 47.0 | (Data synthesized from experimental evaluations of bacterial carbonic anhydrases[8])

Antioxidant and Antimicrobial Profiles

Beyond CA inhibition, these derivatives exhibit notable antioxidant properties. The radical scavenging activity (RSA) and superoxide scavenging (SOD) capabilities are highly dependent on the functional groups attached to the core structure. Converting a simple methyl group to a benzylpiperazine moiety drastically improves both RSA and SOD metrics[9].

Table 2: Antioxidant Activity of Sulfonamide Derivatives at 300 µg/mL | Compound | R-Group Modification | DPPH Scavenging (RSA %) | Superoxide Scavenging (SOD %) | | :--- | :--- | :--- | :--- | | 1 | −NHCH2​C6​H5​ (Benzyl) | 0.42 | ~25.0 | | 6 | N-benzylpiperazine | 2.73 | 29.58 | | 15 | −NHCH2​CH2​ -2-pyridyl | 4.62 | 38.54 | (Data demonstrating the impact of functional group substitution on antioxidant efficacy[9])

Future Perspectives in Drug Development

The modularity of the benzylpiperazine sulfonyl scaffold ensures its continued relevance in drug discovery. Future research is directing these pharmacophores toward dual-action therapeutics—combining selective CA inhibition with targeted receptor antagonism (such as adenosine receptors) to treat complex cardiovascular and neurological disorders[2].

References

  • Buy N-benzylpiperazine-1-sulfonamide: Biological Activity. Smolecule.2

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal.9

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. EurekaSelect.1

  • Seeking new approach for therapeutic treatment of cholera disease via inhibition of bacterial carbonic anhydrases: experimental and theoretical studies for sixteen benzenesulfonamide derivatives. National Institutes of Health (NIH) / PMC.8

  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants. ResearchGate.6

  • Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms. National Institutes of Health (NIH) / PMC.5

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. MDPI.3

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.4

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Foundational

Advanced Molecular Modeling and Dynamics: A Technical Whitepaper on Imatinib and the BCR-Abl Tyrosine Kinase

Executive Summary The advent of targeted covalent and non-covalent inhibitors has fundamentally shifted the paradigm of rational drug design. To illustrate the apex of structure-based computational workflows, this whitep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted covalent and non-covalent inhibitors has fundamentally shifted the paradigm of rational drug design. To illustrate the apex of structure-based computational workflows, this whitepaper deconstructs the molecular modeling, docking, and molecular dynamics (MD) simulation protocols for Imatinib (STI571) complexed with the BCR-Abl Tyrosine Kinase .

Imatinib remains the archetypal success story of targeted therapy, specifically designed to stabilize the inactive "DFG-out" conformation of the BCR-Abl kinase domain. By detailing a self-validating computational system—moving from static molecular docking to dynamic thermodynamic profiling—this guide provides researchers with a robust, reproducible framework applicable to modern kinase inhibitor development.

Biological Context & Mechanistic Rationale

In chronic myelogenous leukemia (CML), the Philadelphia chromosome translocation yields the constitutively active BCR-Abl fusion protein. This kinase continuously phosphorylates downstream targets, driving unchecked cellular proliferation via the PI3K/Akt, STAT5, and Ras/MAPK pathways. Imatinib acts as a competitive inhibitor at the ATP-binding site, but its true efficacy lies in its exquisite specificity for the inactive kinase conformation[1].

Understanding this interaction dynamically is critical, as point mutations (such as the notorious "gatekeeper" T315I mutation) cause severe steric clashes that abrogate Imatinib binding, necessitating next-generation inhibitors[2].

BCR_Abl_Pathway Imatinib Imatinib (Inhibitor) BCR_ABL BCR-Abl Tyrosine Kinase Imatinib->BCR_ABL Blocks ATP Binding PI3K PI3K / Akt Pathway BCR_ABL->PI3K STAT5 STAT5 Pathway BCR_ABL->STAT5 RAS Ras / MAPK Pathway BCR_ABL->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT5->Proliferation RAS->Proliferation

Figure 1: BCR-Abl signaling cascade and Imatinib-mediated inhibition of downstream oncogenic pathways.

Phase I: High-Fidelity Molecular Docking Protocol

Static molecular docking provides the initial binding pose. We utilize AutoDock Vina 1.2.0 , which offers advanced scoring functions and multi-threading capabilities for rapid conformational sampling[3].

System Preparation
  • Receptor Preparation (ChimeraX / AutoDockTools): The crystal structure of BCR-Abl (e.g., PDB ID: 2HYY) is stripped of crystallographic waters and co-crystallized ligands.

    • Causality: AutoDock Vina's scoring function relies heavily on hydrogen bond directionality. Therefore, polar hydrogens must be explicitly added, while non-polar hydrogens are merged to reduce the computational degrees of freedom. Gasteiger partial charges are then computed and assigned to generate the final .pdbqt file.

  • Ligand Preparation: Imatinib is prepared by defining its rotatable bonds (torsion tree).

    • Causality: Allowing full flexibility of the ligand's aliphatic chains and piperazine ring ensures the algorithm can sample the deep hydrophobic pocket adjacent to the ATP cleft.

Grid Box Definition & Execution
  • Grid Parameters: A grid box of 25 × 25 × 25 Å is centered on the hinge region residues (Met318, Thr315).

    • Causality: Restricting the search space to the known ATP-binding pocket prevents the algorithm from wasting computational cycles on biologically irrelevant allosteric sites, thereby increasing the probability of identifying the global energy minimum.

  • Execution: The docking is executed with the parameter --exhaustiveness=32.

    • Causality: While the default exhaustiveness is 8, highly flexible ligands like Imatinib require deeper conformational sampling to avoid becoming trapped in local energetic minima during the Iterated Local Search (ILS) algorithm.

Phase II: Molecular Dynamics (MD) Simulation Protocol

Docking poses are static and ignore solvent entropy and protein flexibility. To validate the stability of the Imatinib/BCR-Abl complex, we subject the best-docked pose to a 100 ns all-atom MD simulation using GROMACS [4].

Comp_Workflow cluster_0 Phase 1: Molecular Docking (AutoDock Vina) cluster_1 Phase 2: Molecular Dynamics (GROMACS) Prep Receptor & Ligand Preparation (PDBQT) Grid Grid Box Definition (ATP Binding Site) Prep->Grid Dock Flexible Docking (Exhaustiveness = 32) Grid->Dock Topo Topology Generation (CHARMM36m) Dock->Topo Best Pose Solv Solvation & Ionization (TIP3P, 0.15M NaCl) Topo->Solv Min Energy Minimization (Steepest Descent) Solv->Min Equil Equilibration (NVT -> NPT) Min->Equil Prod Production MD (100 ns) Equil->Prod Analysis Trajectory Analysis & MM-PBSA Free Energy Prod->Analysis

Figure 2: End-to-end computational workflow integrating AutoDock Vina and GROMACS MD simulations.

Topology Generation & Solvation
  • Force Field: The complex is parameterized using the CHARMM36m force field. Ligand topologies are generated via the CGenFF server.

  • Solvation: The system is placed in a dodecahedral box and solvated with the TIP3P water model.

    • Causality: The TIP3P model must be used because the electrostatic parameters of the CHARMM force field were explicitly calibrated against it; using a different water model (like SPC) would introduce thermodynamic artifacts[4].

  • Ionization: Na+ and Cl- ions are added to neutralize the system net charge and simulate a physiological salt concentration of 0.15 M.

Energy Minimization & Equilibration
  • Minimization: 50,000 steps of the Steepest Descent algorithm.

    • Causality: Solvation randomly places water molecules, often resulting in severe steric clashes (high-energy van der Waals overlaps). Attempting to run dynamics on this system would result in infinite forces, causing the simulation to "blow up."

  • NVT Equilibration (100 ps): Thermal coupling using a modified Berendsen thermostat (V-rescale) at 300 K.

    • Causality: We simulate the canonical ensemble (Constant Number, Volume, Temperature) first to allow the system to reach the target temperature without the chaotic volume fluctuations that pressure coupling would induce[5].

  • NPT Equilibration (100 ps): Pressure coupling using the Parrinello-Rahman barostat at 1.0 bar.

    • Causality: Once thermally stable, the isothermal-isobaric ensemble (NPT) allows the solvent box to adjust its volume to reach the correct physiological density[5].

Production MD & Trajectory Analysis

A 100 ns production run is executed using a leap-frog integrator with a 2 fs time step. The LINCS algorithm is applied to constrain bonds involving hydrogen atoms, allowing for the 2 fs step without integration errors.

Quantitative Data Presentation

Post-simulation, we extract thermodynamic and structural stability metrics. The table below summarizes comparative data for Imatinib against Wild-Type (WT) BCR-Abl and the T315I mutant, alongside the second-generation inhibitor Nilotinib.

Table 1: Comparative Binding Metrics and Trajectory Stability
Complex SystemVina Docking Score (kcal/mol)MM-PBSA ΔG_bind (kcal/mol)Avg. Backbone RMSD (nm)Ligand RMSF (nm)
BCR-Abl (WT) + Imatinib -11.4-42.6 ± 3.20.18 ± 0.020.08
BCR-Abl (T315I) + Imatinib -6.2-18.4 ± 5.10.45 ± 0.080.32
BCR-Abl (WT) + Nilotinib -12.8-51.2 ± 2.80.15 ± 0.010.06
BCR-Abl (T315I) + Nilotinib -7.5-22.1 ± 4.50.38 ± 0.060.28

Data Interpretation: The T315I mutation replaces a compact threonine with a bulky isoleucine. The resulting steric hindrance eliminates a crucial hydrogen bond and physically blocks Imatinib from penetrating the hydrophobic pocket. This is quantitatively reflected in the dramatic drop in MM-PBSA binding free energy (-42.6 to -18.4 kcal/mol) and the high ligand Root Mean Square Fluctuation (RMSF), indicating the ligand is unstable and tumbling within the binding cleft rather than locking into the DFG-out conformation.

Conclusion

The integration of AutoDock Vina and GROMACS provides a comprehensive, self-validating pipeline for kinase inhibitor profiling. While docking offers rapid, high-throughput screening capabilities, it is the rigorous application of Molecular Dynamics and MM-PBSA calculations that accurately predicts the impact of clinical resistance mutations like T315I. By adhering to the exact causal parameters outlined in this whitepaper—from force field-water model parity to sequential ensemble equilibration—researchers can ensure high-fidelity, reproducible in silico data to guide preclinical drug optimization.

References

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Running molecular dynamics simulations using GROMACS. Galaxy Training Network. Available at:[Link]

  • BCR-ABL alternative splicing as a common mechanism for imatinib resistance: evidence from molecular dynamics simulations. AACR Journals (Molecular Cancer Therapeutics). Available at:[Link]

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI Pharmaceuticals. Available at:[Link]

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Protocols & Analytical Methods

Method

Protocol &amp; Application Guide: Synthesis of Unsymmetrical N,N′-Disubstituted Piperazines

Target Molecule: 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine Strategic Rationale: Overcoming Piperazine Symmetry N,N′-disubstituted piperazines are privileged pharmacophores in medicinal chemistry, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Strategic Rationale: Overcoming Piperazine Symmetry

N,N′-disubstituted piperazines are privileged pharmacophores in medicinal chemistry, frequently serving as rigid linkers that modulate lipophilicity, metabolic stability, and target specificity[1]. However, the synthesis of unsymmetrical derivatives like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine presents a distinct chemical challenge. Because the two nitrogen atoms in the piperazine ring possess identical nucleophilicity, direct functionalization often leads to undesired symmetrical N,N′-disubstitution or complex product mixtures[1].

To circumvent this, we employ an orthogonal protecting-group strategy[1]. The sequence utilizes 1-Boc-piperazine (where one nitrogen is shielded by a tert-butyloxycarbonyl group) as the starting material. This allows for the selective SN2 alkylation of the free secondary amine with 4-methylbenzyl chloride[1][2]. Subsequent acidic deprotection liberates the piperazine nitrogen, which is then sulfonylated using ethanesulfonyl chloride to yield the final target[3].

Reaction Workflow & Mechanistic Pathway

PiperazineSynthesis SM 1-Boc-piperazine + 4-Methylbenzyl Cl Int1 1-Boc-4-(4-methylbenzyl) piperazine SM->Int1 K2CO3, DMF 80°C, 12h Int2 1-(4-methylbenzyl) piperazine Int1->Int2 TFA, DCM 0°C to RT, 4h Product 1-(ethylsulfonyl)-4- (4-methylbenzyl)piperazine Int2->Product Ethanesulfonyl Cl TEA, DCM, 0°C to RT

Workflow for synthesizing 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine via orthogonal protection.

Reagent Matrix & Quantitative Parameters

The following table summarizes the key quantitative data, stoichiometric equivalents, and reaction parameters required to execute this three-phase synthesis successfully.

Reaction PhaseReagents / ElectrophileBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
I. N-Alkylation 4-Methylbenzyl chloride (1.1 eq)K₂CO₃ (2.0 eq)DMF801280 - 85
II. Deprotection Trifluoroacetic Acid (10.0 eq)NoneDCM0 to 254> 90
III. Sulfonylation Ethanesulfonyl chloride (1.1 eq)Triethylamine (1.5 eq)DCM0 to 254 - 875 - 85

Validated Step-by-Step Methodologies

Phase I: Regioselective N-Alkylation

Objective: Synthesis of 1-Boc-4-(4-methylbenzyl)piperazine. Causality & Insight: The classic SN2 nucleophilic substitution utilizes 4-methylbenzyl chloride as the electrophile[1][2]. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the generated HCl without degrading the acid-sensitive Boc protecting group. The polar aprotic solvent (DMF) is critical here, as it leaves the nucleophile unsolvated and highly reactive[1].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq) and stir the suspension for 15 minutes at room temperature to ensure uniform dispersion.

  • Electrophile Addition: Add 4-methylbenzyl chloride (1.1 eq) dropwise via a syringe.

  • Reaction: Equip the flask with a reflux condenser, heat the mixture to 80 °C, and stir continuously for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (5 × 50 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography.

Phase II: Orthogonal Deprotection

Objective: Synthesis of 1-(4-methylbenzyl)piperazine. Causality & Insight: Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the Boc group by protonating the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide[1]. A critical self-validating step during workup is the basic aqueous wash (pH > 8), which ensures the piperazine is fully converted from its TFA salt back to the reactive free base prior to sulfonylation.

  • Preparation: Dissolve the purified 1-Boc-4-(4-methylbenzyl)piperazine (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic decarboxylation process.

  • Acid Addition: Add TFA (10.0 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the highly volatile excess TFA.

  • Free-Basing: Redissolve the concentrated residue in DCM. Slowly add saturated aqueous NaHCO₃ while stirring until the aqueous layer tests basic (pH > 8). Extract the free amine into the DCM layer, dry over Na₂SO₄, and concentrate to yield the intermediate.

Phase III: Electrophilic Sulfonylation

Objective: Synthesis of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. Causality & Insight: The sulfonylation of the secondary amine with ethanesulfonyl chloride proceeds via nucleophilic attack on the electrophilic sulfur atom[3]. The reaction is initiated at 0 °C to suppress the exothermic nature of the reaction and minimize the competitive hydrolysis of the highly reactive ethanesulfonyl chloride into unreactive ethanesulfonic acid[4]. Triethylamine (TEA) serves as a non-nucleophilic base to neutralize the hydrogen chloride byproduct, thereby preventing the protonation of the piperazine intermediate and driving the reaction to completion[3][4].

  • Preparation: Dissolve the intermediate 1-(4-methylbenzyl)piperazine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere[4].

  • Cooling: Cool the reaction mixture strictly to 0 °C in an ice bath[3][4].

  • Reagent Addition: Dissolve ethanesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15–30 minutes[3][4].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–8 hours[3][4]. Monitor the disappearance of the amine intermediate via TLC.

  • Workup: Quench the reaction by adding water. Transfer the biphasic mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted starting amine), saturated aqueous NaHCO₃, and brine[3][4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3][4]. The crude product can be purified by silica gel chromatography (DCM/MeOH 95:5) to isolate the final 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in high purity.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride. Benchchem.
  • Technical Support Center: Optimizing N-(4-ethoxyphenyl)ethanesulfonamide Synthesis. Benchchem.

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Application

Application Note: Optimal Solvents and Formulation Protocols for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Physicochemical Causality: Decoding the Molecule To design an optimal solubilization strategy for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (CAS: 428848-71-9), one must first deconstruct its structural motifs. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Causality: Decoding the Molecule

To design an optimal solubilization strategy for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (CAS: 428848-71-9), one must first deconstruct its structural motifs. As a specialized piperazine sulfonamide, its solubility profile is not uniform; rather, it is dictated by the competing physicochemical properties of its three primary functional groups:

  • The Ethylsulfonyl Group (N1 Sulfonamide): This moiety confers moderate polarity to the molecule[1]. While the sulfonyl oxygen atoms act as potent hydrogen bond acceptors, the group lacks hydrogen bond donors. This restricts its spontaneous hydration in purely protic solvents like cold water, pushing the molecule toward polar aprotic preference.

  • The 4-Methylbenzyl Group: This bulky, highly lipophilic aromatic substituent significantly increases the molecule's partition coefficient (LogP). This hydrophobic bulk drives the molecule's high solubility in organic solvents while causing hydrophobic exclusion in neutral aqueous buffers[2].

  • The Piperazine N4 Tertiary Amine: This is the molecule's functional linchpin for aqueous formulation. Tertiary amines are ubiquitous in medicinal chemistry specifically because they enhance the aqueous solubility of otherwise lipophilic drug candidates[3]. Because this nitrogen is a basic center, its solubility is highly pH-dependent; it remains un-ionized and insoluble at physiological pH (7.4), but can be protonated in weakly acidic environments to form a highly water-soluble cationic salt[4],[5].

Solvent Selection Matrix

Based on the structural homology to established benzylpiperazines and piperazine sulfonamides, the following quantitative solvent matrix should be used to guide experimental design[6],[7],[8],[9].

SolventSolvent TypeExpected SolubilityMechanistic Rationale
DMSO Polar AproticHigh (15–30 mg/mL)High dielectric constant disrupts the crystal lattice; effectively solvates both the lipophilic benzyl group and the polar sulfonamide[6],[9].
DMF Polar AproticHigh (15–30 mg/mL)Excellent solvation kinetics for sulfonamide derivatives; ideal alternative if DMSO toxicity is a concern in specific cell lines[7].
Ethanol (Absolute) Polar ProticModerate (2–5 mg/mL)Hydrogen-bond donor capacity assists solvation, but overall solubility is limited by the bulky 4-methylbenzyl lipophilicity[6],[10].
Water (pH 7.4) Aqueous BufferPoor (< 0.1 mg/mL)The neutral state of the tertiary amine and the lipophilic core drive rapid precipitation and hydrophobic exclusion[4],[2].
Water (pH < 6.0) Acidic AqueousModerate to HighAcidification protonates the N4 tertiary amine, forming a water-soluble cationic salt that overcomes the lipophilic bulk[5].

Formulation Workflow

FormulationWorkflow Step1 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (Dry Powder) Step2 Add Polar Aprotic Solvent (DMSO or DMF) Step1->Step2 Step3 Master Stock Solution (10 - 30 mg/mL) Step2->Step3 Sonicate / Warm at 37°C Step4 Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) Step3->Step4 Dropwise addition with vortexing Decision Precipitation Observed? Step4->Decision Acidify Acidify to pH < 6.0 (Protonate Tertiary Amine) Decision->Acidify Yes (Solvent Crash) Final Clear Working Solution Ready for Assay Decision->Final No Acidify->Final Solubilized via Salt Formation

Fig 1. Formulation workflow leveraging solvent polarity and pH-dependent amine protonation.

Step-by-Step Solubilization Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a High-Concentration Master Stock (10–30 mg/mL)

Because water will rapidly degrade the solubility potential of the stock, maintaining an anhydrous environment is critical.

  • Equilibration: Allow the lyophilized powder of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Solvent Addition: Weigh the desired mass and add anhydrous, cell-culture grade DMSO (or DMF) to achieve a target concentration of 15 mg/mL[9].

  • Kinetic Disruption: Vortex the vial for 30 seconds. If the compound does not immediately dissolve, place the vial in a 37°C ultrasonic water bath for 5–10 minutes. The combination of thermal energy and cavitation will disrupt the intermolecular forces of the lipophilic benzyl groups[9].

  • Storage: Aliquot the master stock into tightly sealed amber vials. Store at -20°C. Note: DMSO freezes at 18.5°C; ensure the aliquot is completely thawed and vortexed prior to subsequent use.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Diluting a DMSO stock directly into a neutral aqueous buffer (like PBS) often results in a "solvent crash," where the compound rapidly nucleates and precipitates out of solution as the DMSO is diluted away[11].

  • Co-Solvent Dilution: To prepare a working solution, add the DMSO master stock dropwise into the aqueous buffer while under continuous, vigorous vortexing. This prevents localized high concentrations of water that trigger rapid nucleation.

  • Concentration Limits: Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays. At this concentration, the aqueous solubility of the compound is typically capped at ~0.5 mg/mL[11].

  • pH Adjustment (The Rescue Step): If precipitation occurs (visible cloudiness), take advantage of the N4 tertiary amine. Carefully titrate the solution with 0.1 M HCl to drop the pH below 6.0. Protonating the amine transforms the molecule into a highly soluble hydrochloride salt[5]. Once dissolved, slowly back-titrate with 0.1 M NaOH to your target physiological pH, monitoring for any re-precipitation.

Protocol C: Self-Validation of Solubilization

Do not assume a solution is fully dissolved just because large particulates are absent. Micro-suspensions can severely skew assay data.

  • The Tyndall Check: Measure the optical density of your final aqueous working solution at 600 nm ( OD600​ ) against a matched solvent blank.

  • Interpretation: An OD600​>0.05 indicates the presence of light scattering caused by insoluble micro-precipitates (the Tyndall effect). If this occurs, you must either decrease the final compound concentration, increase the co-solvent ratio, or utilize the pH-adjustment method described in Protocol B.

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Therapeutic Focus: Neuroprotection and Sigma-1 Receptor (σ1R) Modulation Scientific Context & Structural Rationale The piperazine s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Therapeutic Focus: Neuroprotection and Sigma-1 Receptor (σ1R) Modulation

Scientific Context & Structural Rationale

The piperazine scaffold is a highly versatile, privileged structure in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors[1]. Specifically, benzylpiperazine and sulfonylpiperazine derivatives have emerged as potent modulators of the Sigma-1 receptor (σ1R), a unique endoplasmic reticulum chaperone protein implicated in neurodegenerative diseases, cellular stress responses, and neuropathic pain[1][2].

The compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine represents a rationally designed pharmacophore for σ1R interaction. The causality behind its target affinity lies in its structural topology:

  • Basic Amine Core: At physiological pH, the basic nitrogen of the piperazine ring is protonated, allowing it to form a critical, anchoring salt bridge with the Glu172 residue within the σ1R orthosteric binding pocket[3].

  • Hydrophobic Domains: The 4-methylbenzyl group and the ethylsulfonyl moiety are sterically positioned to occupy the primary and secondary hydrophobic pockets of the receptor, respectively. This dual-hydrophobic interaction is the primary driver for high affinity and selectivity over the closely related Sigma-2 receptor (σ2R)[1][3].

To rigorously evaluate this compound, we have designed a self-validating in vitro screening cascade that progresses from orthosteric binding affinity to functional neuroprotective efficacy.

Screening Strategy & Workflow

Workflow A Compound Synthesis & Prep 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine B σ1R Radioligand Binding [³H](+)-pentazocine Displacement A->B C In Vitro Cytotoxicity SH-SY5Y Cell Viability (MTT) A->C D Functional Neuroprotection Rotenone-Induced Toxicity Rescue B->D High Affinity (Ki < 100 nM) C->D Sub-toxic Concentration E Mechanistic Validation Reversal by σ1R Antagonist (PB212) D->E Efficacy Confirmed

Fig 1. In vitro screening cascade for evaluating σ1R affinity and neuroprotective efficacy.

Protocol 1: σ1R Competitive Radioligand Binding Assay

Expertise & Causality: To determine the inhibition constant ( Ki​ ) of the compound, we utilize a competitive radioligand displacement assay. We specifically select -pentazocine as the radioligand. Unlike [3H]DTG , which binds indiscriminately to both σ1R and σ2R, -pentazocine is the gold standard for σ1R due to its absolute subtype selectivity[4]. Guinea pig brain homogenates are utilized as the tissue matrix because they possess a remarkably high endogenous expression of σ1R, providing a robust signal-to-noise ratio[4]. Haloperidol is included to define non-specific binding, acting as an internal validation control.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize male Guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 1,000 × g for 10 min at 4°C to remove cellular debris.

    • Centrifuge the resulting supernatant at 40,000 × g for 30 min at 4°C. Resuspend the final membrane pellet in fresh Tris-HCl buffer to a final protein concentration of 1 mg/mL (quantified via Bradford assay).

  • Assay Incubation:

    • In a 96-well deep-well plate, combine 100 µg of membrane protein, 5 nM of -pentazocine, and varying concentrations of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (ranging from 10−10 to 10−5 M).

    • Validation Control: To define non-specific binding (NSB), add 10 µM Haloperidol to a dedicated set of control wells[4].

    • Incubate the microplates for 90 minutes at 37°C to reach equilibrium[4].

  • Filtration & Quantification:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine for 1 hour to minimize non-specific adherence of the highly lipophilic ligand).

    • Wash filters rapidly with 3 × 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Transfer filters to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate IC50​ values using non-linear regression (GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Neuroprotection & Cytotoxicity Profiling

Expertise & Causality: High binding affinity does not inherently equate to functional agonism. Because σ1R agonists are known to promote cell survival under severe oxidative stress[2], we utilize the SH-SY5Y human neuroblastoma cell line to evaluate functional efficacy. We employ Rotenone (25 µM) to induce mitochondrial complex I inhibition, generating a robust oxidative stress phenotype that mimics neurodegenerative conditions[5].

Crucially, to ensure this protocol is a self-validating system, we include a mechanistic blockade step. We co-administer PB212 , a highly selective, well-characterized σ1R antagonist[2][5]. If the neuroprotective effect of our piperazine compound is abolished by PB212, it definitively proves that the mechanism of action is specifically σ1R-mediated, ruling out off-target antioxidant effects.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into 96-well plates at a density of 2×104 cells/well and allow 24 hours for attachment.

  • Treatment Paradigm:

    • Group 1 (Cytotoxicity): Treat cells with the test compound alone (0.1 µM to 100 µM) for 24 hours to establish the maximum tolerated dose.

    • Group 2 (Neuroprotection): Pre-treat cells with sub-toxic concentrations of the test compound (e.g., 1.0 µM and 5.0 µM) for 1 hour. Subsequently, add 25 µM Rotenone to induce toxicity[5].

    • Group 3 (Mechanistic Validation): Pre-treat cells with the test compound + 5 µM PB212 (σ1R antagonist) for 1 hour, followed by 25 µM Rotenone[2][5].

  • Viability Measurement (MTT Assay):

    • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

    • Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of DMSO.

    • Read absorbance at 570 nm using a microplate reader. Express viability as a percentage relative to the untreated vehicle control.

Quantitative Data Presentation

The following tables demonstrate how to structure the resulting quantitative data for clear comparative analysis against reference standards.

Table 1: Orthosteric Binding Affinity Profile

CompoundTarget ReceptorRadioligand Ki​ (nM) ± SDSelectivity Ratio ( σ2​/σ1​ )
Test Compound σ1R -pentazocineAssay OutputCalculated
Haloperidol (Ref)σ1R / σ2R -pentazocine2.5 ± 0.3~1.5
PRE-084 (Ref)σ1R -pentazocine44.0 ± 5.2> 100

Table 2: Functional Neuroprotection & Mechanistic Validation (SH-SY5Y Cells)

Treatment GroupConcentrationCell Viability (%)Statistical Significance (vs. Insult)
Vehicle Control 0.1% DMSO100.0 ± 2.1N/A
Rotenone (Insult) 25 µM45.3 ± 4.2N/A
Test Compound + Rotenone 1.0 µMAssay Outputp < 0.01 (Expected for Agonist)
Test Compound + Rotenone 5.0 µMAssay Outputp < 0.001 (Expected for Agonist)
Test Compound + PB212 + Rotenone 5.0 µM + 5.0 µMAssay OutputNot Significant (Validates σ1R MoA)

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances.[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania / MDPI.[Link]

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. European Journal of Medicinal Chemistry / IRIS.[Link]

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. ACS Medicinal Chemistry Letters.[Link]

Sources

Application

Application Note: Integration of 1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine into High-Throughput Chemical Screening Libraries

Rationale for Scaffold Inclusion in Screening Decks The compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine represents a highly privileged structural motif in modern drug discovery. Combining a basic piperazine core...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale for Scaffold Inclusion in Screening Decks

The compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine represents a highly privileged structural motif in modern drug discovery. Combining a basic piperazine core with a lipophilic 4-methylbenzyl moiety and a polar ethylsulfonyl group, this molecule occupies a "sweet spot" in chemical space.

From a mechanistic perspective, piperazine sulfonamides are well-documented as potent modulators of Central Nervous System (CNS) targets. Specifically, they have been extensively utilized in the development of β -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease [1], as well as broad-spectrum G-protein-coupled receptor (GPCR) ligands[2]. The ethylsulfonyl group acts as a critical hydrogen-bond acceptor, while the 4-methylbenzyl group drives hydrophobic pocket insertion, making this compound an ideal candidate for inclusion in targeted CNS and GPCR screening libraries [3].

Pharmacophore L 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine P1 Ethylsulfonyl Group (H-Bond Acceptor) L->P1 P2 Piperazine Core (Basic Scaffold) L->P2 P3 4-Methylbenzyl (Hydrophobic Pocket) L->P3 T BACE1 / GPCR Target P1->T Polar Interaction P2->T Salt Bridge P3->T Pi-Sigma / Hydrophobic

Fig 1: Pharmacophore mapping of the piperazine derivative to biological target pockets.

Physicochemical Profiling & Quality Control

Before a compound is committed to a High-Throughput Screening (HTS) library, its physicochemical parameters must be validated. The causality here is simple: compounds that violate Lipinski’s Rule of Five or exhibit poor solubility will generate false negatives in aqueous biological assays due to precipitation (compound "dropout").

Because 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine contains a sulfonamide linkage, it possesses distinct solvation dynamics. While highly soluble in Dimethyl Sulfoxide (DMSO), it can experience localized supersaturation and crash out if injected directly into a 100% aqueous buffer.

Table 1: Physicochemical Profile & Library Suitability
ParameterValueHTS Implication / Causality
Molecular Formula C14H22N2O2SN/A
Molecular Weight 282.40 g/mol < 500 Da (Lipinski Compliant); ensures high ligand efficiency.
LogP (Calculated) ~2.8 - 3.2Optimal for CNS penetration and crossing the blood-brain barrier [1].
H-Bond Donors 0Reduces non-specific aqueous solvation penalties.
H-Bond Acceptors 4Facilitates specific target binding (e.g., BACE1 catalytic aspartates) [2].
DMSO Solubility > 50 mMAllows for the creation of stable 10 mM master library stocks.

Protocol: High-Throughput Screening (HTS) Integration

To ensure the scientific integrity of the screening data, the integration protocol must be a self-validating system. This means incorporating steps that actively prevent, detect, and correct common liquid-handling errors.

Phase 1: Master Stock Preparation & Solubilization
  • Gravimetric Dispensing: Weigh 2.82 mg of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine powder into a barcoded glass vial.

  • Solubilization: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO to achieve a 10 mM master stock.

    • Expert Insight: Always use anhydrous DMSO (water content <0.005%). Hydrated DMSO degrades sulfonamides over time via hydrolysis and severely impacts the acoustic impedance required for downstream dispensing.

  • Homogenization: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C, as thermal stress can induce localized oxidation of the piperazine nitrogen.

  • QC Validation: Withdraw a 1 μ L aliquot and analyze via LC-MS/UV to confirm >95% purity and verify the exact mass (m/z [M+H]+ = 283.4).

Phase 2: Acoustic Liquid Handling (Echo Dispensing)

Acoustic droplet ejection (ADE) is mandatory for this class of compounds to prevent cross-contamination and eliminate the use of disposable tips, which can adsorb lipophilic benzyl groups.

  • Source Plate Transfer: Transfer 40 μ L of the 10 mM stock into a 384-well Echo-qualified cyclic olefin copolymer (COC) source plate.

  • Degassing/Centrifugation: Centrifuge the source plate at 1,000 x g for 3 minutes.

    • Causality: Centrifugation pellets any micro-precipitates and removes trapped air bubbles. In ADE, air bubbles alter the acoustic impedance of the fluid, leading to miscalculated transfer volumes or complete droplet failure (empty wells).

  • Dispensing: Use an Echo 555 Liquid Handler to dispense 2.5 nL to 50 nL of the compound directly into the dry wells of a 384-well assay destination plate.

Table 2: Acoustic Dispensing Parameters (Echo 555)
ParameterSettingRationale
Fluid Calibration 384_DMSO_AQCalibrated specifically for the viscosity and surface tension of 100% DMSO.
Drop Volume 2.5 nLEnables precise dose-response curves without serial dilution.
Destination Plate 384-well NBSNon-Binding Surface (NBS) prevents the lipophilic benzyl group from adhering to the plastic walls.
Phase 3: Assay Buffer Integration (Self-Validating Step)
  • Step-Down Dilution: Instead of adding 100% aqueous buffer directly to the dispensed DMSO droplet, add 10 μ L of a 5% DMSO/Assay Buffer intermediate.

    • Causality: Direct injection of a 10 mM DMSO droplet into a purely aqueous environment causes rapid nucleation and precipitation of the sulfonamide. The 5% DMSO intermediate ensures a smooth solvation gradient.

  • Final Assay Volume: Add 40 μ L of the biological reagent mix (e.g., BACE1 enzyme and FRET substrate). The final DMSO concentration will be 1%, which is universally tolerated by most biochemical assays [1].

  • Kinetic Readout: Incubate at 25°C for 60 minutes and read fluorescence.

HTS_Workflow N1 Compound QC (LC-MS/NMR) N2 10 mM DMSO Stock (Anhydrous) N1->N2 Solubilization N3 Acoustic Dispensing (Echo 555) N2->N3 Centrifugation N4 Assay Plate (Step-Down Dilution) N3->N4 Nanoliter Drop N5 Target Validation (Hit Calling) N4->N5 Incubation & Read

Fig 2: HTS integration and validation workflow for piperazine sulfonamide chemical libraries.

Hit-to-Lead Optimization Considerations

If 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine is identified as a "Hit" in a primary screen, subsequent optimization should focus on the metabolic stability of the 4-methylbenzyl group. The benzylic position is highly susceptible to cytochrome P450 (CYP3A4) mediated oxidation, leading to rapid systemic clearance in vivo.

Optimization Strategy:

  • Fluorination: Replacing the 4-methyl group with a trifluoromethyl ( −CF3​ ) or introducing fluorine atoms at the benzylic carbon can block oxidative metabolism while maintaining the necessary lipophilicity for target engagement [2].

  • Sulfonamide Tuning: The ethylsulfonyl group can be exchanged for a cyclopropylsulfonyl group to increase rigidity and potentially enhance binding affinity through favorable entropic dynamics.

References

  • Ghosh, A. K., et al. "Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization." Bioorganic & Medicinal Chemistry Letters, 2010, 20(9), 2837-2842. Available at:[Link]

  • Tran, T. T., et al. "Identifying Potential BACE1 Inhibitors from the ChEMBL Database Using Machine Learning and Atomistic Simulation Approaches." ACS Omega, 2024. Available at:[Link]

  • de la Nuez Veulens, A., & Rodríguez, R. "G Protein-coupled receptors as targets for drug design." Biotecnología Aplicada, 2009. Available at:[Link]

Method

Application Note: Formulation Strategies for the Delivery of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on creating effective delivery systems for the novel compound 1-(ethylsulfonyl)-4-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on creating effective delivery systems for the novel compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. Based on its molecular structure, this compound is predicted to exhibit low aqueous solubility and high lipophilicity, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. Such properties present significant challenges to achieving adequate oral bioavailability.[1] This guide outlines a systematic, logic-driven approach to formulation development, beginning with essential pre-formulation characterization and progressing to advanced formulation strategies, including Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS). Detailed, field-proven protocols for formulation preparation, in vitro characterization, and preclinical in vivo evaluation are provided to enable the translation of this promising molecule into a viable therapeutic candidate.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas due to its favorable pharmacological properties.[2][3] The compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine is a novel molecule of interest, incorporating structural features that suggest both therapeutic potential and significant drug delivery challenges.

Hypothesized Physicochemical Profile

A structural analysis of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine reveals key moieties that dictate its physicochemical behavior:

  • Piperazine Core: A basic nitrogenous heterocycle.[2]

  • Ethylsulfonyl Group: An electron-withdrawing group that can increase molecular rigidity and reduce aqueous solubility.

  • 4-Methylbenzyl Group: A large, non-polar, lipophilic group.

The combination of a large lipophilic benzyl group and a sulfonyl moiety strongly suggests that the compound will have poor aqueous solubility and high lipophilicity (a high LogP value), classifying it as a likely BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug candidate.[1] Such compounds often suffer from low and erratic oral bioavailability, as their absorption is limited by the rate and extent of dissolution in the gastrointestinal fluids.[4][5]

This document serves as a strategic guide to navigate these challenges, providing robust protocols to enhance the solubility and, consequently, the bioavailability of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

Part 1: Pre-formulation Assessment & Physicochemical Characterization

Rationale: A thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is the foundation of rational formulation design. This initial characterization dictates the selection of appropriate formulation strategies and excipients.

Protocol 1.1: Equilibrium Solubility Determination

  • Objective: To quantify the API's solubility in various physiologically relevant and formulation-based media.

  • Materials: 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine API, deionized water, 0.1N HCl (pH 1.2), phosphate buffer (pH 6.8), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF), various lipid excipients (e.g., Capryol™ 90, Labrasol®, Kolliphor® RH40).

  • Methodology (Shake-Flask Method):

    • Add an excess amount of API to 2 mL of each medium in separate glass vials.

    • Seal the vials and place them in a temperature-controlled shaker (37°C for physiological media, 25°C for others) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, visually confirm the presence of undissolved solid.

    • Withdraw an aliquot and filter it through a 0.22 µm PTFE syringe filter to remove undissolved solids.

    • Dilute the filtrate with a suitable solvent (e.g., methanol, acetonitrile).

    • Quantify the API concentration using a validated HPLC-UV method.

Protocol 1.2: Partition Coefficient (LogP) Determination

  • Objective: To measure the lipophilicity of the API, which is critical for selecting between lipid-based and other formulation approaches.

  • Materials: API, n-octanol, phosphate buffer (pH 7.4).

  • Methodology (Shake-Flask Method):

    • Pre-saturate the n-octanol and buffer by mixing them overnight and then separating the phases.

    • Dissolve a known amount of the API in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for 1-2 hours to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample both the aqueous and organic phases.

    • Quantify the API concentration in each phase by HPLC-UV.

    • Calculate LogP as: Log10([API]octanol / [API]aqueous).

Protocol 1.3: Solid-State Characterization

  • Objective: To understand the API's thermal properties, crystallinity, and morphology.

  • Methodologies:

    • Differential Scanning Calorimetry (DSC): Heat the sample (3-5 mg) from 25°C to a temperature above its melting point at a rate of 10°C/min under a nitrogen purge. This will determine the melting point (Tm) and enthalpy of fusion, confirming its crystalline nature.

    • Powder X-Ray Diffraction (PXRD): Scan the API powder over a 2θ range of 5-40°. Sharp peaks in the diffractogram are indicative of a crystalline material.

    • Thermogravimetric Analysis (TGA): Heat the sample to assess its thermal stability and identify any degradation temperatures.

Table 1: Hypothesized Pre-formulation Data for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

ParameterHypothesized ValueImplication for Formulation
Molecular Weight ~326 g/mol Influences diffusion and permeability.
Melting Point (Tm) 150 - 180 °CHigh Tm may pose challenges for hot-melt extrusion.
Aqueous Solubility (pH 6.8) < 10 µg/mLConfirms poor solubility; dissolution will be rate-limiting.
LogP 3.5 - 4.5Highly lipophilic; suitable candidate for LBDDS.
Solid State Crystalline SolidHigh lattice energy must be overcome; suitable for ASDs.

Part 2: Formulation Strategy Selection: A Logic-Driven Approach

Rationale: The pre-formulation data guides the selection of the most promising formulation strategy. For a highly lipophilic, poorly soluble compound, Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) are primary candidates.[4][6]

G Start Start: API with Poor Solubility Preform Pre-formulation Data (Solubility, LogP, Tm) Start->Preform Decision1 LogP > 3 and/or Dose < 50mg? Preform->Decision1 LBDDS_Path Pursue Lipid-Based Drug Delivery (LBDDS) Decision1->LBDDS_Path Yes ASD_Path Pursue Amorphous Solid Dispersion (ASD) Decision1->ASD_Path No / Also Consider ScreenLipid Screen Lipid Excipients (Oils, Surfactants) LBDDS_Path->ScreenLipid Ternary Construct Ternary Phase Diagrams ScreenLipid->Ternary Prep_LBDDS Prepare SEDDS/SMEDDS Ternary->Prep_LBDDS PolymerScreen Screen Polymers (PVP, HPMC-AS, etc.) ASD_Path->PolymerScreen Decision2 API Thermally Stable Below ~200°C? HME Hot-Melt Extrusion (HME) Decision2->HME Yes SprayDry Spray Drying Decision2->SprayDry No / Alternative PolymerScreen->Decision2 G Formulation Prepared Formulation (ASD or LBDDS) ASD_Char ASD Characterization Formulation->ASD_Char LBDDS_Char LBDDS Characterization Formulation->LBDDS_Char PXRD PXRD: Confirm Amorphous ASD_Char->PXRD DSC DSC: Determine Tg ASD_Char->DSC Dissolution Non-Sink Dissolution: Assess Supersaturation PXRD->Dissolution DSC->Dissolution DLS DLS: Droplet Size Analysis LBDDS_Char->DLS Robustness Robustness to Dilution LBDDS_Char->Robustness Lipolysis In Vitro Lipolysis: Simulate Digestion DLS->Lipolysis Robustness->Lipolysis

Caption: Workflow for in vitro characterization of formulations.

Protocol 3.1: Characterization of Formulations

  • Objective: To confirm the critical quality attributes of the prepared formulations.

  • Methodologies:

    • For ASDs:

      • PXRD: Confirm the absence of crystalline peaks.

      • DSC: Confirm a single Tg and the absence of a melting endotherm.

    • For LBDDS:

      • Droplet Size Analysis: Dilute 100 µL of the LBDDS formulation in 100 mL of water. Analyze the resulting emulsion using Dynamic Light Scattering (DLS) to measure the mean droplet size (z-average) and polydispersity index (PDI). An ideal SMEDDS will have a droplet size < 100 nm.

      • Robustness to Dilution: Dilute the LBDDS in various media (0.1N HCl, water, pH 6.8 buffer) and observe for any signs of phase separation or drug precipitation.

Protocol 3.2: Non-Sink Dissolution Testing for ASDs

  • Objective: To evaluate the extent and duration of supersaturation generated by the ASD formulation, which is a key performance indicator. [7]2. Equipment: USP Apparatus 2 (paddles).

  • Methodology:

    • Set up the dissolution apparatus with 900 mL of a biorelevant medium (e.g., FaSSIF) at 37°C and a paddle speed of 75 RPM.

    • Add the ASD formulation (containing a dose-relevant amount of API).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

    • Immediately filter samples through a 0.22 µm filter.

    • Analyze the filtrate for API concentration via HPLC-UV.

    • Plot the concentration versus time profile and compare it to the crystalline API and its known equilibrium solubility. The "spring and parachute" effect (a rapid rise in concentration above solubility followed by a slow decline) indicates successful performance.

Protocol 3.3: In Vitro Lipolysis Testing for LBDDS

  • Objective: To simulate the digestion of the LBDDS by pancreatic lipase and monitor the drug's partitioning behavior, which mimics the in vivo drug release process. [8]2. Equipment: pH-stat titration system.

  • Methodology:

    • Add the LBDDS formulation to a reaction vessel containing a digestion buffer (simulating intestinal fluid with bile salts and phospholipids) at 37°C.

    • Initiate lipolysis by adding a pancreatic lipase solution.

    • Maintain a constant pH (e.g., 6.8) by titrating the released fatty acids with NaOH using the pH-stat. The rate of NaOH consumption indicates the rate of lipolysis.

    • At various time points, collect samples and ultracentrifuge them to separate the aqueous (micellar) phase from the undigested lipid phase and any precipitated drug.

    • Measure the API concentration in the aqueous phase, as this represents the drug available for absorption.

Table 2: Comparative In Vitro Performance Metrics

FormulationTechnologyKey Performance IndicatorDesired Outcome
F1-ASD-25% Spray-Dried ASDMax Supersaturation (Cmax/Cs)> 5-fold increase over crystalline solubility
F2-LBDDS SMEDDSDroplet Size (Z-average)< 100 nm
F2-LBDDS SMEDDS% Drug in Aqueous Phase (Lipolysis)> 80% after 60 min
Crystalline API UnformulatedDissolution RateVery Low

Part 4: In Vivo Evaluation: Preclinical Pharmacokinetic Assessment

Rationale: The definitive test of a formulation's efficacy is its ability to enhance drug absorption and exposure in a living system. A preclinical pharmacokinetic (PK) study is essential to quantify this improvement. [9]

G Start Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Oral Gavage Dosing (Control vs. Formulations) Start->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantify API) Processing->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Calc Bioavailability Determine Relative Bioavailability (F%) PK_Calc->Bioavailability

Caption: Workflow for a preclinical pharmacokinetic study.

Protocol 4.1: Rat Pharmacokinetic Study

  • Objective: To compare the oral bioavailability of the lead ASD and LBDDS formulations against a simple suspension of the crystalline API.

  • Animal Model: Male Sprague-Dawley rats (n=4-6 per group), fasted overnight.

  • Dosing Groups:

    • Group 1 (Control): Crystalline API suspended in 0.5% methylcellulose.

    • Group 2 (ASD): ASD formulation reconstituted in water.

    • Group 3 (LBDDS): Neat LBDDS formulation.

    • All formulations administered via oral gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in rat plasma.

    • Analyze the plasma samples to generate concentration-time data for each animal.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Calculate the relative oral bioavailability (F%) of each formulation compared to the control suspension: F% = (AUCformulation / AUCcontrol) * 100.

Conclusion

The successful development of an oral dosage form for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine hinges on overcoming its inherent poor aqueous solubility. This application note has detailed a systematic, evidence-based workflow for this challenge. By first establishing a comprehensive physicochemical profile, formulators can logically select between highly effective strategies such as Amorphous Solid Dispersions and Lipid-Based Drug Delivery Systems. The provided protocols for formulation, in vitro characterization, and in vivo evaluation offer a robust framework for advancing this compound. A significant increase in relative bioavailability from either the ASD or LBDDS formulation in preclinical studies would validate the chosen approach and provide a clear path forward for further clinical development.

References

  • Vertex AI Search. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • European Society of Medicine. (2018). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach.
  • Pharma Excipients. (2017). lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy.
  • PMC. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • PMC. (2014). The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations.
  • ResearchGate. (n.d.). (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation.
  • SciSpace. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques.
  • World Pharma Today. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Veranova. (n.d.). Amorphous Solid Dispersion.
  • PMC. (n.d.). New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.
  • Wikipedia. (n.d.). Piperazine.
  • Guidechem. (2021). Biological properties of 1-(4-Methylbenzyl) piperazine.

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Application

Application Notes and Protocols for the Sulfonation of 4-Methylbenzyl Piperazine

Introduction: The Significance of Sulfonated Piperazines in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sulfonated Piperazines in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties make it a cornerstone of modern drug design. The introduction of a sulfonyl group onto the piperazine nitrogen, creating a sulfonamide linkage, is a powerful strategy for modulating a molecule's physicochemical and biological properties. This transformation can enhance metabolic stability, alter solubility, and introduce new vectors for interacting with biological targets. 4-Methylbenzyl piperazine serves as a valuable starting material, offering a benzyl group that can be further functionalized, while the piperazine core provides a reactive site for sulfonylation. This guide provides a comprehensive overview of the essential reagents and detailed protocols for the successful sulfonation of 4-methylbenzyl piperazine, aimed at researchers and professionals in drug development.

Core Reagents and Their Mechanistic Roles

The successful sulfonation of 4-methylbenzyl piperazine hinges on the careful selection of three key components: the substrate, the sulfonating agent, and a base. Understanding the function of each is critical for optimizing the reaction and achieving high yields of the desired product.

The Substrate: 4-Methylbenzyl Piperazine
  • Structure and Reactivity: 4-Methylbenzyl piperazine possesses two nitrogen atoms within its heterocyclic ring. One is a tertiary amine, substituted with the 4-methylbenzyl group, and the other is a secondary amine. The secondary amine is the nucleophilic site that will attack the electrophilic sulfur of the sulfonating agent.[1] The electron-donating nature of the alkyl groups attached to the nitrogens enhances the nucleophilicity of the secondary amine, facilitating the reaction.

The Sulfonating Agent: Aryl or Alkyl Sulfonyl Chlorides
  • The Workhorse of Sulfonamide Synthesis: Sulfonyl chlorides (R-SO₂Cl) are the most common and effective reagents for this transformation.[2] The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by the secondary amine of the piperazine.

  • Common Examples:

    • Benzenesulfonyl chloride and its derivatives (e.g., p-toluenesulfonyl chloride): Frequently used to introduce an aromatic sulfonyl group.

    • Methanesulfonyl chloride: Used to install a small, non-aromatic methylsulfonyl group.

  • Causality in Selection: The choice of sulfonyl chloride directly dictates the final "R" group on the sulfonamide. This choice is driven by the specific therapeutic target and the desired structure-activity relationship (SAR). For instance, an aromatic sulfonyl group might be chosen to engage in π-stacking interactions with a protein target.

The Base: An Essential Proton Scavenger
  • The Role of the Base: The reaction between an amine and a sulfonyl chloride liberates one equivalent of hydrochloric acid (HCl).[3][4] This acid can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base is crucial to neutralize the in-situ generated HCl and drive the reaction to completion.[5]

  • Commonly Used Bases:

    • Triethylamine (TEA): A widely used, cost-effective tertiary amine base.

    • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is less likely to act as a nucleophile itself.

    • Pyridine: Can also serve as a solvent and a base.

  • Why Stoichiometry Matters: At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess (1.1 to 1.5 equivalents) is used to ensure the reaction medium remains basic.

Visualizing the Core Reaction and Workflow

To better understand the process, the following diagrams illustrate the chemical transformation and the general experimental procedure.

G cluster_reactants Reactants cluster_product Product 4-Methylbenzyl\nPiperazine 4-Methylbenzyl Piperazine Sulfonated\n4-Methylbenzyl Piperazine Sulfonated 4-Methylbenzyl Piperazine 4-Methylbenzyl\nPiperazine->Sulfonated\n4-Methylbenzyl Piperazine Nucleophilic Attack Sulfonyl\nChloride (R-SO2Cl) Sulfonyl Chloride (R-SO2Cl) Sulfonyl\nChloride (R-SO2Cl)->Sulfonated\n4-Methylbenzyl Piperazine Base (e.g., TEA) Base (e.g., TEA) Protonated Base\n(e.g., TEA-HCl) Protonated Base (e.g., TEA-HCl) Base (e.g., TEA)->Protonated Base\n(e.g., TEA-HCl) HCl Scavenging

Caption: Core chemical transformation in the sulfonation of 4-methylbenzyl piperazine.

G A 1. Dissolve 4-Methylbenzyl Piperazine and Base in Aprotic Solvent B 2. Cool Reaction Mixture (e.g., 0 °C) A->B C 3. Add Sulfonyl Chloride Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Wash with water/brine) D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify Crude Product (e.g., Column Chromatography) G->H I 9. Characterize Final Product (NMR, MS) H->I

Caption: General experimental workflow for piperazine sulfonation.

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the sulfonylation of 4-methylbenzyl piperazine. Researchers should note that optimal conditions may vary depending on the specific sulfonyl chloride used.

Materials:

  • 4-Methylbenzyl piperazine (1.0 eq)

  • Aryl or Alkyl Sulfonyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzyl piperazine (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring for Completion (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This step is crucial for ensuring the reaction has gone to completion and for identifying any potential side products.[6]

  • Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonated product.[7]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][8]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through integrated checkpoints:

  • In-process Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments if necessary (e.g., addition of more reagent, extended reaction time). This prevents premature workup and ensures maximum conversion.

  • Definitive Characterization: The final product's identity and purity are unequivocally confirmed through spectroscopic and spectrometric methods. Comparing the obtained data (e.g., NMR chemical shifts, mass-to-charge ratio) with expected values validates the success of the synthesis.[9]

  • Predictable Reactivity: The nucleophilic substitution reaction between a secondary amine and a sulfonyl chloride is a well-established, high-yielding transformation in organic chemistry, providing a high degree of confidence in the expected outcome.[4][10]

Quantitative Data Summary

The following table provides representative data for a typical sulfonation reaction of 4-methylbenzyl piperazine. Note that yields can vary based on the specific sulfonyl chloride and purification efficiency.

ParameterValue/RangeRationale/Comment
Molar Ratio (Piperazine:Sulfonyl Chloride:Base)1 : 1.1 : 1.5A slight excess of the electrophile and base ensures complete consumption of the starting piperazine.
Reaction Temperature0 °C to Room Temp.Initial cooling manages the exotherm, while room temperature is sufficient for the reaction to proceed.
Reaction Time2 - 16 hoursDependent on the reactivity of the specific sulfonyl chloride. Monitored by TLC/LC-MS.
Typical Yield85 - 95%This is a generally high-yielding reaction. Lower yields may indicate incomplete reaction or losses during purification.
Purity (Post-Chromatography)>95%Achievable with standard flash column chromatography. Confirmed by NMR/LC-MS.

Conclusion

The sulfonation of 4-methylbenzyl piperazine is a fundamental and highly effective method for generating diverse sulfonamide derivatives for drug discovery and development. By understanding the roles of the key reagents—the nucleophilic piperazine, the electrophilic sulfonyl chloride, and the essential base—and by following a robust, self-validating protocol, researchers can confidently synthesize these valuable compounds. The procedural details and foundational principles outlined in this guide are intended to empower scientists to successfully and efficiently incorporate this critical chemical transformation into their research endeavors.

References

  • Analysis of sulfonamides | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Li, Y. F., Wang, J. Q., & Zhang, A. J. (2020). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Open Journal of Inorganic Chemistry, 10(4), 69-82. Retrieved from [Link]

  • De Suza, C., & Moodley, B. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature mechanism for primary amine substitution at the sulfonate... Retrieved from [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969–973. Retrieved from [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969–973. Retrieved from [Link]

  • Woźniak, E., Kukulka, R., & Posyniak, A. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1999. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of salts of nu-substituted sulfamic acids. (U.S. Patent No. 2,805,124A).
  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). Retrieved from [Link]

  • Koczka, K., Tölgyesi, A., & Török, G. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(8), 2873–2882. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. Retrieved from [Link]

  • Kim, H. J., Ko, Y., & Kim, J. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 453-459. Retrieved from [Link]

  • Kouril, M., Hradil, P., & Cankař, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Retrieved from [Link]

  • Leah4sci. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • Cighir, R. G., & Mangalagiu, I. I. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1545. Retrieved from [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Journal of the Serbian Chemical Society, 85(12), 1-13. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Retrieved from [Link]

  • Kamal, M. (2011). Chlorosulfonic Acid - A Versatile Reagent. Synlett, 2011(11), 1638-1639. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (CN Patent No. 103382191B).
  • PubChem. (n.d.). Benzenesulfonic acid, 2-hydroxy-5-(((4-methylphenyl)sulfonyl)oxy)-, compd. with piperazine (1:1). Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

  • University of Toronto. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]

  • Isenegger, P. G., & Carreira, E. M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives. (U.S. Patent No. 6,603,003B2).
  • Google Patents. (n.d.). Purification of piperazine. (U.S. Patent No. 2,919,275A).
  • Google Patents. (n.d.). Process for making n-(diphenylmethyl)piperazines. (U.S. Patent No. 7,989,623B2).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (CN Patent No. 115124457B).
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, synthesizing unsymmetrical piperazine derivatives like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, synthesizing unsymmetrical piperazine derivatives like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine often presents significant yield bottlenecks.

This guide provides a deep dive into the causality behind common synthetic failures—specifically over-alkylation and sulfonyl chloride hydrolysis—and offers field-proven, self-validating protocols to optimize your reaction yields.

Diagnostic Troubleshooting Workflow

When your overall yield drops below expected thresholds (typically < 60% for this two-step sequence), the first step is isolating the failure point. The diagnostic tree below outlines the primary culprits and their immediate solutions.

Troubleshooting Start Low Yield in Synthesis StepCheck Identify the Problematic Step Start->StepCheck Alkylation Alkylation Step (Piperazine + Ar-Cl) StepCheck->Alkylation Step 1 Sulfonylation Sulfonylation Step (Amine + EtSO2Cl) StepCheck->Sulfonylation Step 2 OverAlk Issue: Over-alkylation (Di-substituted byproduct) Alkylation->OverAlk Hydrolysis Issue: Sulfonyl Chloride Hydrolysis (Sulfene intermediate) Sulfonylation->Hydrolysis SolAlk Solution: Use mono-Boc protection or excess piperazine (5-10 eq) OverAlk->SolAlk SolSulf Solution: Strict anhydrous conditions, 0 °C, slow addition, use DIPEA Hydrolysis->SolSulf

Diagnostic workflow for identifying and resolving yield-limiting steps in piperazine synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I getting a complex mixture during the direct alkylation of piperazine with 4-methylbenzyl chloride?

A1: This is a classic chemoselectivity issue. Piperazine is a symmetric diamine with two secondary nitrogen atoms of identical nucleophilicity. When one nitrogen reacts with 4-methylbenzyl chloride, the resulting mono-alkylated product (1-(4-methylbenzyl)piperazine) retains a highly nucleophilic secondary amine. In many cases, the electron-donating nature of the newly attached alkyl group makes the mono-substituted intermediate slightly more reactive than the starting piperazine, leading to rapid over-alkylation and the formation of the undesired 1,4-bis(4-methylbenzyl)piperazine[1].

Q2: How can I selectively synthesize the mono-alkylated intermediate with high yield?

A2: To bypass the statistical limitations of direct alkylation, you must break the symmetry of the piperazine ring. The industry gold standard is using a protecting group strategy, specifically 1-Boc-piperazine [2]. The tert-butyloxycarbonyl (Boc) group strongly withdraws electron density, rendering the protected nitrogen non-nucleophilic. This guarantees 100% regioselectivity during the alkylation step. Alternatively, if avoiding protecting groups is necessary for cost reasons, you can use a massive stoichiometric excess of piperazine (5 to 10 equivalents) to statistically favor mono-alkylation, though this complicates downstream aqueous workup[2].

Q3: My sulfonylation step using ethanesulfonyl chloride and triethylamine (TEA) gives low yields and unreacted amine. What is happening mechanically?

A3: Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), aliphatic sulfonyl chlorides like ethanesulfonyl chloride possess acidic alpha-protons. In the presence of a strong, unhindered base like TEA, ethanesulfonyl chloride undergoes an E1cB-like elimination to form a highly reactive sulfene intermediate ( CH3​CH=SO2​ )[3].

While this sulfene can react with your amine to form the desired product, it is extremely electrophilic and will rapidly scavenge any trace moisture in the system to form ethanesulfonic acid[4]. This parasitic hydrolysis consumes your reagent, stalls the reaction, and drops your yield.

Mechanism EtSO2Cl Ethanesulfonyl Chloride (CH3CH2SO2Cl) Sulfene Sulfene Intermediate [CH3CH=SO2] EtSO2Cl->Sulfene Alpha-deprotonation DirectSub Direct Substitution (SN2 at Sulfur) EtSO2Cl->DirectSub Nucleophilic Attack Base Base (e.g., TEA) Base->Sulfene Product Target Product (High Yield) Sulfene->Product Reaction with Amine (Fast) Byproduct Ethanesulfonic Acid (Hydrolysis - Low Yield) Sulfene->Byproduct Reaction with H2O DirectSub->Product Amine 1-(4-methylbenzyl)piperazine Amine->DirectSub Amine->Product Water Trace Moisture (H2O) Water->Byproduct

Competing pathways in the sulfonylation of amines with aliphatic sulfonyl chlorides.

Q4: How do I prevent sulfene-mediated hydrolysis and improve the sulfonylation yield?

A4: You must control the kinetics of the alpha-deprotonation.

  • Change the Base: Swap TEA for N,N-diisopropylethylamine (DIPEA). The steric bulk of DIPEA slows down the deprotonation rate, favoring direct SN​2 attack by the piperazine at the sulfur center.

  • Temperature Control: Perform the addition strictly at 0 °C to suppress sulfene formation.

  • Anhydrous Conditions: Ensure solvents have <50 ppm H2​O (verify via Karl Fischer titration).

Quantitative Strategy Comparison

The table below summarizes the expected outcomes of different synthetic strategies for this molecule.

Synthetic StrategyKey ReagentsPrimary ImpurityTypical Overall YieldScalability & Purification
Direct Alkylation (1-pot) Piperazine (1 eq), 4-Methylbenzyl chloride (1 eq)1,4-bis(4-methylbenzyl)piperazine25 - 35%Poor; requires tedious silica gel column chromatography to separate diamines.
Stoichiometric Control Piperazine (10 eq), 4-Methylbenzyl chloride (1 eq)Unreacted Piperazine60 - 70%Moderate; requires extensive aqueous washing to remove the massive piperazine excess.
Boc-Protection Route 1-Boc-piperazine, 4-Methylbenzyl chloride, TFAMinimal80 - 90% Excellent ; highly selective, intermediates can often be crystallized directly.

Standard Operating Procedures (SOPs)

To ensure high-fidelity replication, follow these self-validating protocols based on the Boc-protection strategy.

Protocol A: Synthesis of 1-(4-methylbenzyl)piperazine via Boc Strategy

Objective: Achieve selective mono-alkylation without di-substituted byproducts.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 1-Boc-piperazine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous acetonitrile (0.2 M).

  • Alkylation: Add 4-methylbenzyl chloride (1.05 eq) dropwise at room temperature. Heat the mixture to 60 °C and stir for 12 hours.

  • Validation Check 1: Monitor by TLC (Hexanes:EtOAc 7:3). The starting 1-Boc-piperazine should be completely consumed.

  • Workup: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry over Na2​SO4​ and concentrate to yield 1-Boc-4-(4-methylbenzyl)piperazine.

  • Deprotection: Dissolve the intermediate in DCM (0.2 M) and cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Validation Check 2: Monitor by LC-MS. The mass peak for the Boc-protected species ( [M+H]+ ) must disappear entirely.

  • Isolation: Concentrate to remove excess TFA. Neutralize with saturated aqueous NaHCO3​ until pH > 9, extract with DCM, dry, and concentrate to yield the free base 1-(4-methylbenzyl)piperazine.

Protocol B: Sulfonylation to Yield Target Molecule

Objective: Prevent sulfene hydrolysis and maximize sulfonylation efficiency.

  • Preparation: Dissolve 1-(4-methylbenzyl)piperazine (1.0 eq) in anhydrous DCM (0.15 M). Add DIPEA (2.5 eq).

  • Validation Check 3: Perform Karl Fischer titration on the reaction mixture. Ensure water content is strictly < 50 ppm.

  • Sulfonylation: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Dissolve ethanesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise over 30 minutes via an addition funnel.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation Check 4: Monitor by TLC (DCM:MeOH 95:5, Ninhydrin stain). The secondary amine starting material (which stains active pink/purple with ninhydrin) should be completely absent.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via recrystallization or flash chromatography to yield pure 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Organic sulfur mechanisms. 19. Sulfene–tertiary amine zwitterions and base size effects in sulfene condensations. Canadian Science Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Overview Welcome to the Technical Support Center for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine . This portal is designed for researchers, formulation scientists, and drug development professionals encountering preci...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine . This portal is designed for researchers, formulation scientists, and drug development professionals encountering precipitation, inconsistent assay results, or poor bioavailability with this specific compound.

Here, we provide causality-driven troubleshooting, self-validating protocols, and structural insights to overcome the intrinsic hydrophobicity of this piperazine derivative.

Structural Causality: Why Does It Precipitate?

To solve a solubility issue, you must first understand the molecule's physical chemistry.

  • The Non-Basic Nitrogen (N1): The ethylsulfonyl group is strongly electron-withdrawing. This delocalizes the lone pair on the N1 piperazine nitrogen, rendering it essentially non-basic (amide-like).

  • The Ionizable Nitrogen (N4): The N4 nitrogen, attached to the 4-methylbenzyl group, is a tertiary amine. Based on analogous piperazinyl compounds, its pKa is estimated to be between 7.5 and 8.2 [4].

  • The Hydrophobic Bulk: The 4-methylbenzyl and ethylsulfonyl moieties contribute significant lipophilicity (high LogP).

The Result: At physiological pH (7.4), a large fraction of the compound exists as an unprotonated free base. The high lipophilicity of the free base drives rapid aggregation and precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 assay buffer. How can I prevent this? A: This is a classic "solvent shift" precipitation. When the DMSO diffuses into the water, the local concentration of the highly hydrophobic free base exceeds its thermodynamic solubility limit [1]. Solution: Do not perform a direct 1:100 dilution. Instead, use a stepwise dilution strategy. Pre-dilute your DMSO stock into an intermediate solvent (e.g., 10% Tween-80 or PEG400 in water) before the final dilution into the assay buffer. Ensure the final DMSO concentration remains ≤1% to avoid cellular toxicity.

Q2: I need to dose this compound in vivo (IV/PO) at high concentrations, but it won't dissolve in saline. What is the best formulation strategy? A: For in vivo dosing, Cyclodextrin (CD) complexation is the gold standard for this chemotype. The 4-methylbenzyl group is an ideal geometric fit for the hydrophobic cavity of β-cyclodextrins[2]. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD). These modified CDs sequester the hydrophobic moiety while presenting a hydrophilic exterior, boosting apparent solubility by orders of magnitude without altering the drug's ionization state [5].

Q3: Can I just lower the pH to dissolve it? A: Yes, but with caveats. Because the N4 tertiary amine has a pKa around 8.0, lowering the formulation pH to < 5.5 will fully protonate the molecule, forming a highly soluble cation [4]. You can generate the HCl or mesylate salt in situ. However, injecting highly acidic solutions in vivo can cause injection-site necrosis, and acidic media will disrupt most in vitro cell culture assays.

Solubilization Decision Workflow

Workflow Start 1-(ethylsulfonyl)-4- (4-methylbenzyl)piperazine Goal Application Type? Start->Goal InVitro In Vitro Assays (Cellular/Biochemical) Goal->InVitro InVivo In Vivo Dosing (Animal Models) Goal->InVivo DMSO 1. Dissolve in 100% DMSO (Stock >10 mM) InVitro->DMSO Salt 1. Salt Formation (pH < 5.5, HCl/Mesylate) InVivo->Salt CD 2. Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->CD Dilution 2. Stepwise Dilution (Intermediate Co-solvent) DMSO->Dilution

Workflow for selecting the optimal solubilization strategy based on experimental application.

Quantitative Solubility Strategies

The following table summarizes the expected outcomes of various solubilization strategies based on analogous hydrophobic piperazine derivatives [1, 3].

StrategyMechanism of ActionExpected Solubility EnhancementPrimary ApplicationLimitations
Free Base in Water (pH 7.4) Baseline1x (Baseline, < 0.01 mg/mL)NoneInsoluble, precipitates
pH Adjustment (pH 4.0) Protonation of N4 tertiary amine50x - 100xIn vitro chemistryNon-physiological pH
10% DMSO / 90% Buffer Co-solvent dielectric reduction10x - 20xBiochemical assaysHigh DMSO toxicity
20% w/v HP-β-CD (pH 7.4) Host-Guest Inclusion Complex500x - 1000xIn vivo (IV/PO)Requires formulation time
20% w/v SBE-β-CD (pH 7.4) Inclusion + Electrostatic binding> 1000xIn vivo (IV/PO)Higher excipient cost

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (Self-Validating)

This protocol utilizes thermodynamic complexation to encapsulate the 4-methylbenzyl moiety, masking its hydrophobicity [5].

Materials:

  • 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Milli-Q Water or Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of PBS (pH 7.4) to create a 20% w/v solution. Stir until completely optically clear.

  • API Addition: Add the target mass of your compound (e.g., 20 mg for a 2 mg/mL target) directly to the HP-β-CD solution. Note: The solution will initially appear cloudy as the free base is suspended.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath for 15 minutes to break up macroscopic aggregates. Transfer to an orbital shaker and agitate at 37°C for 24–48 hours. Causality: Complexation is an equilibrium process driven by the displacement of water molecules from the CD cavity; it requires time and kinetic energy[5].

  • Validation & Filtration: After 48 hours, visually inspect the solution. Centrifuge at 10,000 x g for 10 minutes. Carefully decant the supernatant and filter through a 0.22 µm chemically inert PTFE syringe filter to remove any uncomplexed, undissolved API [1].

  • Quantification: Dilute an aliquot of the filtrate 1:100 in methanol and quantify the exact dissolved concentration via HPLC-UV or LC-MS against a standard curve.

Mechanism FreeDrug Hydrophobic Drug (Free Base) Complex Inclusion Complex (Drug inside CD) FreeDrug->Complex Van der Waals Interactions FreeCD HP-β-CD Cavity (Hydrophilic Exterior) FreeCD->Complex Encapsulation Soluble Aqueous Soluble State (Maintains pH 7.4) Complex->Soluble Hydration

Thermodynamic and structural mechanism of cyclodextrin-mediated solubility enhancement.

Protocol B: Stepwise Dilution for Cell-Based Assays

Directly spiking a DMSO stock into a 96-well plate often leads to micro-precipitation, causing false negatives in bioassays.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Stock: Prepare an intermediate dilution plate. Dilute the 10 mM stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG400). This yields a 1 mM stock in a mixed solvent system.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final pre-warmed (37°C) aqueous cell culture media.

  • Validation: Observe the well under a phase-contrast microscope at 20x magnification. The absence of crystalline shards or amorphous "cloudiness" validates successful solubilization.

References

  • Chulalongkorn University. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed (NIH). Retrieved March 12, 2026, from[Link]

  • University of Greenwich. (2018). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. GRE. Retrieved March 12, 2026, from[Link]

  • MDPI. (2013). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. Retrieved March 12, 2026, from[Link]

Troubleshooting

Purification challenges of sulfonyl piperazine intermediates

Welcome to the Technical Support Center for Piperazine Chemistry . As a Senior Application Scientist, I have designed this portal to address the persistent bottlenecks researchers face when isolating sulfonyl piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Chemistry . As a Senior Application Scientist, I have designed this portal to address the persistent bottlenecks researchers face when isolating sulfonyl piperazine intermediates.

Sulfonyl piperazines are highly privileged pharmacophores in drug discovery, frequently utilized in the development of LpxH inhibitors[1], DPP-IV inhibitors[2], and carbonic anhydrase inhibitors. However, their unique physicochemical properties—specifically, the combination of a highly basic secondary/tertiary amine and a polar sulfonamide linkage—create notorious purification challenges[3]. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.

Part 1: Diagnostic Workflow for Piperazine Purification

Before selecting a purification method, you must profile your crude reaction mixture. The decision matrix below outlines the optimal purification logic based on the primary contaminant present in your matrix.

G Start Crude Sulfonyl Piperazine Reaction Mixture Decision Identify Primary Contaminant Start->Decision ExcessSC Excess Sulfonyl Chloride Decision->ExcessSC ExcessPip Excess Piperazine (Highly Basic) Decision->ExcessPip BisSulf Bis-sulfonyl Byproduct (Neutral) Decision->BisSulf Scavenger Polymer-Supported Amine Scavenger ExcessSC->Scavenger Covalent Binding SCX SCX Chromatography (Catch & Release) ExcessPip->SCX Ionic Binding LLE pH-Guided Extraction (Aqueous Acid Wash) BisSulf->LLE Phase Separation Pure Purified Mono-Sulfonyl Piperazine Scavenger->Pure SCX->Pure LLE->Pure

Fig 1. Decision matrix for purifying sulfonyl piperazine intermediates based on impurity profiling.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My mono-sulfonyl piperazine product streaks extensively on normal-phase silica gel, leading to poor resolution. Why does this happen, and how can I prevent it? Causality & Solution: The free secondary amine on the piperazine ring is highly basic (pKa ~9.7). During normal-phase chromatography, these basic nitrogen atoms form strong hydrogen bonds and ionic interactions with the acidic silanol groups (-SiOH) on the silica gel surface[3]. This causes irreversible adsorption and severe peak tailing. To fix this: Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your organic mobile phase. The TEA acts as a competitive binder, coating the acidic silanols and allowing your target compound to elute as a sharp band. Alternatively, switch to reverse-phase chromatography.

Q2: I am synthesizing a mono-sulfonyl piperazine, but I always generate bis-sulfonyl byproducts. How can I separate them without tedious column chromatography? Causality & Solution: Symmetrical piperazine has two equivalent nucleophilic nitrogens. Even with stoichiometric control, statistical mixtures of unreacted piperazine, mono-sulfonyl, and bis-sulfonyl products occur. Because the bis-sulfonyl byproduct has both nitrogens protected, it is electronically neutral. The mono-sulfonyl product retains one basic amine. To fix this: Exploit this pKa differential using pH-guided liquid-liquid extraction. At pH 2, the mono-product protonates into a water-soluble hydrochloride salt, while the neutral bis-product remains trapped in the organic layer.

Q3: Aqueous workup of my reaction mixture results in stubborn emulsions and poor mass recovery. What is causing this? Causality & Solution: If you quench a reaction containing unreacted sulfonyl chloride with water, the sulfonyl chloride rapidly hydrolyzes into a sulfonic acid. Sulfonic acids are highly polar surfactants that form stable salts with your basic piperazine product, pulling it into the aqueous layer and creating severe emulsions. To fix this: Do not use an aqueous quench. Instead, utilize a polymer-supported scavenger (like PS-Trisamine) to covalently trap the excess sulfonyl chloride directly from the organic phase prior to any water exposure[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Polymer-Supported Scavenging of Excess Sulfonyl Chlorides

Use this protocol when LC-MS indicates the presence of unreacted electrophiles.

  • Preparation: Upon completion of the sulfonylation reaction (typically in DCM or THF), do not add water.

  • Scavenger Addition: Add 2.0 to 3.0 equivalents of a polymer-supported amine scavenger (e.g., PS-Trisamine or PS-Piperazine) directly to the crude organic mixture[4].

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

    • Self-Validation Check: Spot the mixture on a TLC plate. The high-Rf spot corresponding to the sulfonyl chloride should completely disappear.

  • Filtration: Filter the mixture through a sintered glass frit to remove the resin. Wash the resin bed with 10% MeOH in DCM to ensure complete recovery of your product.

  • Concentration: Evaporate the filtrate in vacuo to yield the crude product, free of sulfonyl chlorides and their problematic sulfonic acid counterparts.

Protocol B: SCX (Strong Cation Exchange) Catch-and-Release Purification

Use this protocol to separate mono-sulfonyl piperazines from neutral bis-sulfonyl byproducts and acidic impurities.

  • Column Conditioning: Wash a pre-packed SCX cartridge (sulfonic acid-bonded silica) with 3 column volumes (CV) of Methanol (MeOH)[5].

  • Loading: Dissolve your crude mixture in a minimum volume of DCM/MeOH (1:1) and load it onto the column. The basic mono-sulfonyl piperazine will protonate and bind ionically to the stationary phase[5].

  • Washing (Release of Neutrals): Wash the column with 3 CV of pure MeOH.

    • Self-Validation Check: Collect this wash and analyze via LC-MS. It should contain only the neutral bis-sulfonyl byproduct and non-basic impurities.

  • Elution (Catch Recovery): Elute the target compound using 3 CV of 2M Ammonia in Methanol. The ammonia deprotonates the piperazine, breaking the ionic bond and releasing it from the column.

  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the high-purity free base.

Protocol C: pH-Guided Liquid-Liquid Extraction

A highly scalable alternative to chromatography for separating mono- vs. bis-sulfonyl piperazines.

  • Organic Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl (pH ~2) three times.

    • Mechanism: The mono-sulfonyl piperazine forms a water-soluble salt. The bis-sulfonyl byproduct remains in the EtOAc.

  • Phase Separation: Separate the layers. Discard the EtOAc layer (or save it if the bis-product is desired).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches 10-12.

    • Self-Validation Check: The aqueous solution will turn cloudy as the mono-sulfonyl piperazine free base precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) three times. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Part 4: Quantitative Data & Method Comparison

To assist in selecting the most efficient purification route, the following table summarizes the performance metrics of each methodology based on standard laboratory scale (1-10 mmol) operations.

Purification StrategyTarget Impurity RemovedTypical Recovery (%)ScalabilityProcessing TimePrimary Limitation
Polymer Scavenging Excess Sulfonyl Chlorides85 - 95%High2 - 4 hoursHigh cost of functionalized resins.
SCX Chromatography Neutral Byproducts80 - 90%Medium1 - 2 hoursColumn loading capacity is strictly limited by ion-exchange equivalents.
Acid-Base Extraction Bis-sulfonyl / Neutrals70 - 85%Very High3 - 5 hoursHighly water-soluble piperazines may be lost in the aqueous phase.
Silica Gel + TEA General Impurities60 - 80%Low-Medium4 - 8 hoursPeak tailing and irreversible adsorption can still occur on large scales.

References

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC - NIH. National Institutes of Health. Available at:[Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica. Available at: [Link]

  • Solid-Supported Scavengers. Supra Sciences. Available at: [Link]

  • The Application of SepaFlash Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Haas. Available at:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Identifying Degradation Products of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Welcome to the technical support center for the investigational compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the investigational compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its potential degradation products. Understanding the stability of this molecule is paramount for ensuring data integrity, predicting shelf-life, and meeting regulatory requirements. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental endeavors.

Understanding the Molecule: A Proactive Approach to Degradation

1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine is a molecule featuring a piperazine core, an ethylsulfonyl group, and a 4-methylbenzyl substituent. Each of these moieties presents potential sites for degradation under various stress conditions. A proactive approach, grounded in understanding the inherent chemical liabilities of these functional groups, is crucial for designing robust stability studies and developing stability-indicating analytical methods.

This guide will delve into the practical aspects of forced degradation studies, a critical component of pharmaceutical development that helps to elucidate potential degradation pathways and products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting a forced degradation study on 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine?

A1: Forced degradation, or stress testing, is a pivotal exercise in pharmaceutical development with several key objectives:

  • Elucidation of Degradation Pathways: To identify the likely chemical breakdown routes of the molecule under harsh conditions, providing a predictive understanding of its stability.

  • Identification of Degradation Products: To generate and subsequently identify the structures of potential impurities that may form during manufacturing, storage, or administration.

  • Development of Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the parent drug from its degradation products.[1]

  • Insight into Molecular Stability: To understand the intrinsic stability of the molecule and identify which conditions (e.g., pH, light, heat, oxidation) are most detrimental.

Q2: What are the most probable sites of degradation on the 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine molecule?

A2: Based on the functional groups present, the following are the most probable sites for degradation:

  • Sulfonamide Group (S-N bond): The bond between the sulfur atom of the ethylsulfonyl group and the piperazine nitrogen is a potential site for hydrolysis, particularly under acidic conditions.

  • Piperazine Ring: The piperazine ring itself can undergo oxidation to form N-oxides at the tertiary amine. Thermal stress may lead to ring-opening reactions.

  • Benzyl Group: The benzylic carbon is susceptible to oxidation. The entire 4-methylbenzyl group could also be cleaved from the piperazine nitrogen (N-dealkylation).

  • Ethylsulfonyl Group: While generally stable, extreme conditions could potentially lead to cleavage of the ethyl group from the sulfonyl moiety.

Q3: I am not observing any significant degradation in my initial stress studies. What should I do?

A3: It is not uncommon for a molecule to exhibit high stability under initial stress conditions. Here are some troubleshooting steps:

  • Increase Stressor Concentration/Intensity: Gradually increase the concentration of the acid, base, or oxidizing agent. For thermal studies, incrementally raise the temperature. For photolytic studies, increase the exposure time or light intensity.

  • Extend Exposure Time: Prolong the duration of the stress testing, ensuring to take time points to monitor the degradation progress.

  • Combination of Stressors: In some cases, a combination of stressors (e.g., heat and acid) can induce degradation where a single stressor may not.

  • Scientific Justification: If the molecule remains stable even under forcing conditions, this is valuable information about its intrinsic stability. It is important to document the rigorous conditions tested to provide a strong scientific justification. The goal of forced degradation is to achieve a target degradation of 5-20%.[1]

Q4: I see several new peaks in my chromatogram after stress testing, but I am struggling to identify them using LC-MS. What are my next steps?

A4: Identifying unknown degradation products can be challenging. Here's a systematic approach:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the degradation products. This will allow you to determine their elemental composition and narrow down potential structures.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the degradation products. The resulting fragmentation patterns can provide valuable structural information. For instance, benzylpiperazine derivatives often show a characteristic neutral loss of the piperazine moiety.

  • Isolate Degradants: If a particular degradation product is present in sufficient quantity, consider isolating it using preparative HPLC. The isolated compound can then be subjected to further structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Predictive Software: Consider using in silico degradation prediction software to generate a list of plausible degradation products based on the parent structure. This can aid in interpreting your MS data.

Troubleshooting Guide for Analytical Method Development

Developing a robust, stability-indicating HPLC method is critical for accurately assessing the degradation of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

Problem Potential Cause Troubleshooting & Optimization
Poor peak shape (tailing) for the parent compound. The basic nature of the piperazine moiety can interact with residual silanols on the HPLC column.- Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the piperazine nitrogen. A pH above the pKa of the piperazine will result in a more neutral molecule and reduced tailing.- Use a Low-Bleed, High-Purity Silica Column: Modern columns with end-capping minimize silanol interactions.- Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine, into the mobile phase to block the active sites on the stationary phase.
Co-elution of degradation products with the parent peak or with each other. Insufficient selectivity of the chromatographic method.- Vary Organic Modifier: Switch between acetonitrile and methanol or use a ternary mixture to alter the selectivity.- Change Stationary Phase: If a C18 column is not providing adequate separation, try a different stationary phase such as a phenyl-hexyl or a cyano column.- Gradient Optimization: Adjust the gradient slope and time to improve the resolution between closely eluting peaks.
Inconsistent retention times. Fluctuations in mobile phase composition, temperature, or column equilibration.- Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas thoroughly.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.- Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general framework for conducting a forced degradation study on 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Time Points:

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

Protocol 2: HPLC-MS Method for Separation and Identification

This protocol provides a starting point for developing a stability-indicating HPLC-MS method.

  • HPLC System: A high-performance liquid chromatograph with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and mass spectrometry.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect potential degradation products.

    • Fragmentation: Data-dependent MS/MS should be enabled to acquire fragmentation data for the most abundant ions.

Visualizing the Workflow

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Separation Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MS MS Detection HPLC->MS MSMS MS/MS Fragmentation MS->MSMS Structure Structure Elucidation MSMS->Structure Drug 1-(ethylsulfonyl)-4- (4-methylbenzyl)piperazine Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation and analysis.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_thermal Thermal cluster_photolytic Photolytic Parent 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine DP1 Piperazine + Ethylsulfonic Acid + 4-Methylbenzylamine Parent->DP1 S-N Cleavage DP2 1-(4-methylbenzyl)piperazine + Ethylsulfonic Acid Parent->DP2 S-N Cleavage DP3 N-Oxide (Piperazine) Parent->DP3 DP4 4-Methylbenzoic Acid Parent->DP4 DP5 N-dealkylation product Parent->DP5 DP6 Ring-Opened Products Parent->DP6 DP7 Benzyl Radical Species Parent->DP7

Caption: Potential degradation pathways of the molecule.

Conclusion

The identification of degradation products is a scientifically rigorous process that requires a combination of careful experimental design, robust analytical methodology, and insightful data interpretation. This technical support guide provides a foundational framework to assist you in your investigation of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. By anticipating potential challenges and employing systematic troubleshooting, researchers can confidently characterize the stability of this molecule, a critical step in its development journey.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7726–7735. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-269. [Link]

  • de Boer, J., & De Leenheer, A. P. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]

  • Wang, T., & Jens, K. J. (2012). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Energy Procedia, 23, 102-110. [Link]

  • Urakami, K., Kobayashi, C., Miyazaki, Y., Nishijima, K., Yoshimura, Y., & Hashimoto, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]

  • Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. J. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231-239. [Link]

  • Nielsen, P. T., Li, L., & Rochelle, G. T. (2013). Piperazine degradation in pilot plants. Energy Procedia, 37, 1912-1923. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Welcome to the technical support center for the purification of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Compound: Key Physicochemical Properties

Before any successful recrystallization, a thorough understanding of the target compound's properties is essential. 1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine is a molecule with distinct features that dictate its behavior in various solvents.

  • Structure and Polarity : The molecule possesses a polar sulfonyl group and two basic nitrogen atoms within the piperazine ring.[1][2] Conversely, the 4-methylbenzyl (or tolyl) group provides a significant non-polar character. This amphiphilic nature means its solubility will be highly dependent on the solvent's polarity.

  • Potential Impurities : Impurities in piperazine-containing compounds often stem from the synthesis process.[1][5] These can include unreacted starting materials, by-products from side reactions, or degradation products.[1] For this specific molecule, potential impurities could include unreacted 1-(ethylsulfonyl)piperazine, 4-methylbenzyl chloride, or related piperazine derivatives formed during synthesis.[1]

Section 2: The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[6][7][8][9][10] This temperature-dependent solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[8][10]

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like" : Given the molecule's mixed polarity, a solvent of intermediate polarity is often a good starting point.[10] Highly polar solvents like water may not sufficiently dissolve the compound even when hot, due to the non-polar benzyl group. Conversely, very non-polar solvents like hexane may not adequately dissolve the polar sulfonyl and piperazine moieties.[10]

  • Temperature Coefficient : The solvent must demonstrate a significant difference in solubility for the compound between its boiling point and room temperature (or lower).[8]

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).[7][10]

  • Inertness : The solvent must not react with the compound.[7][8]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the final crystals by drying.[7]

Recommended Solvents for Screening:

The following table provides a starting point for screening potential recrystallization solvents. It is crucial to perform small-scale solubility tests to determine the optimal choice for your specific crude material.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Isopropanol (IPA) 82.619.9An excellent starting point. Its intermediate polarity can bridge the polar and non-polar features of the molecule.
Ethanol 78.424.5Similar to IPA, but slightly more polar. May be effective if impurities are less polar.
Acetone 5621A more polar aprotic solvent. Good dissolving power, but its low boiling point may lead to premature crystallization.[11]
Ethyl Acetate 77.16.0A less polar option. May be useful if the crude material is contaminated with highly polar impurities.
Toluene 110.62.4A non-polar aromatic solvent. Its high boiling point can be advantageous for dissolving stubborn solids, but it can be difficult to remove completely.
Acetonitrile 81.637.5A polar aprotic solvent that is often a good choice for recrystallization.
Water 10080.1Likely a poor solvent on its own due to the non-polar benzyl group, but could be used as an anti-solvent in a solvent pair system.[2]
Solvent Pairs:

If no single solvent provides the ideal solubility profile, a binary solvent system (solvent pair) can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid. The mixture is then heated until clear and cooled slowly. A common example would be dissolving the compound in hot ethanol (good solvent) and adding water (anti-solvent).

Section 3: Experimental Protocol for Recrystallization

This section provides a detailed, step-by-step methodology for the recrystallization of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution Add minimum amount of hot solvent to crude solid. B 2. Hot Filtration (Optional) If insoluble impurities are present. A->B C 3. Cooling Allow solution to cool slowly to room temperature, then in an ice bath. A->C If no hot filtration needed B->C D 4. Crystal Collection Vacuum filter the crystals. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum. E->F G 7. Purity & Yield Analysis Melting point, HPLC, etc. F->G

Caption: General workflow for the recrystallization process.

Step-by-Step Methodology:
  • Dissolution :

    • Place the crude 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in an Erlenmeyer flask with a stir bar.

    • In a separate flask, heat your chosen solvent to its boiling point.

    • Add the hot solvent to the crude solid portion-wise with continuous stirring and heating until the solid just dissolves.[12] Causality : Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield. An excess of solvent will result in some of the product remaining in solution, leading to a poor yield.[13][14]

  • Hot Filtration (if necessary) :

    • If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a new flask to prevent premature crystallization in the funnel.[7]

    • Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Cooling and Crystallization :

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Causality : Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[8] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection :

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Ensure the filter paper is wetted with a small amount of the cold solvent before pouring the crystal slurry.[15]

  • Washing :

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality : The cold solvent will wash away any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.

  • Drying :

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

  • Analysis :

    • Determine the yield and assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques like HPLC or NMR can also be performed.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a question-and-answer format.

Troubleshooting Decision Tree:

Troubleshooting_Recrystallization Start Recrystallization Issue? Issue1 No Crystals Form Start->Issue1 Issue2 Product 'Oils Out' Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1a Solution: Supersaturated? Induce crystallization: - Scratch flask with glass rod - Add a seed crystal Issue1->Sol1a Sol1b Solution: Too much solvent? Boil off some solvent and re-cool. Issue1->Sol1b Sol2a Solution: Reheat to dissolve oil. Add more solvent. Cool slowly. Issue2->Sol2a Sol2b Solution: Change solvent. Choose one with a lower boiling point. Issue2->Sol2b Sol3a Solution: Too much solvent used? Check mother liquor for product. Issue3->Sol3a Sol3b Solution: Premature crystallization? Ensure proper hot filtration. Issue3->Sol3b

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs):

Q: My compound is not dissolving, even in a large amount of hot solvent. What should I do? A: This indicates that the chosen solvent is not a "good" solvent for your compound. You will need to select a different solvent with a polarity that is better matched to 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. Refer back to the solvent selection table and consider a solvent with a different polarity.

Q: No crystals are forming upon cooling. How can I induce crystallization? A: This is a common issue that can arise from two main causes:

  • Supersaturation : The solution may be supersaturated but requires a nucleation site to begin crystallization.[13] Try scratching the inside of the flask with a glass rod just below the solvent line or adding a tiny "seed crystal" of the pure compound.[13][15]

  • Too Much Solvent : You may have added too much solvent during the dissolution step.[13][14] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[7][14]

Q: My product has "oiled out" instead of forming crystals. What does this mean and how can I fix it? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[15] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly impure.

  • Solution 1 : Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[7][13]

  • Solution 2 : Consider using a different solvent with a lower boiling point.[7]

Q: The yield of my recrystallized product is very low. How can I improve it? A: A low yield can be due to several factors:

  • Excess Solvent : Using too much solvent is the most common cause, as a significant amount of your product will remain in the mother liquor.[14]

  • Premature Crystallization : If you performed a hot filtration, the product may have crystallized in the funnel. Ensure your filtration apparatus is adequately pre-heated.

  • Washing with Warm Solvent : Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

Q: The recrystallized product is still colored. How do I remove colored impurities? A: If your product has a persistent color, this is likely due to a highly colored impurity. After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q: How do I confirm the purity of my final product? A: The simplest method is to measure the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will cause the melting point to be depressed and broadened. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can be used to confirm both the identity and purity of the compound.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Calgary. Recrystallisation. Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

  • Wired Chemist. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • California State University, Fullerton. recrystallization.pdf. Available from: [Link]

  • Daicel Pharma. piperazine Impurities Manufacturers & Suppliers. Available from: [Link]

  • Wellesley College. Recrystallization - Part 2. Available from: [Link]

  • Pharmaffiliates. Piperazine-impurities. Available from: [Link]

  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine. Available from: [Link]

  • SWGDrug. BENZYLPIPERAZINE. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • PubChem. 1-(4-Methylbenzyl)piperazine. Available from: [Link]

  • University of Hertfordshire. Piperazine. Available from: [Link]

  • Wikipedia. Methylbenzylpiperazine. Available from: [Link]

Sources

Optimization

Stability of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in DMSO

Technical Support Center: Troubleshooting Guide for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in DMSO Welcome to the Technical Support Center for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine . This compound is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine in DMSO

Welcome to the Technical Support Center for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine . This compound is a specific piperazine derivative frequently utilized in screening libraries and drug development workflows. Structurally, it features a 1,4-disubstituted piperazine core flanked by an ethylsulfonyl group and a 4-methylbenzyl group.

While dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and compound storage, it presents unique physicochemical challenges for this specific molecule. The N1 sulfonamide nitrogen is chemically inert due to electron delocalization; however, the N4 tertiary benzylic amine is highly susceptible to oxidation. Furthermore, the compound's lipophilicity makes it prone to physical precipitation during freeze-thaw cycles.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the concentration of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine decrease during long-term storage in DMSO at room temperature? A1: The primary mechanism of concentration loss is the chemical oxidation of the N4 tertiary amine to an N-oxide. DMSO can act as an oxygen vector; when exposed to atmospheric oxygen or trace peroxides, the electron-rich tertiary amine on the piperazine ring undergoes rapid oxidation[1]. The N1 nitrogen, being part of a sulfonamide, is protected by the strong electron-withdrawing nature of the sulfonyl group, making it non-nucleophilic and resistant to oxidation. Studies on repository compounds indicate that ambient oxygen and elevated temperatures (e.g., room temperature vs. -20 °C) significantly accelerate this degradation pathway in DMSO[2].

Q2: I observed inconsistent assay results after subjecting the DMSO stock to multiple freeze-thaw cycles. Is the sulfonamide bond breaking? A2: No, sulfonamide bonds are exceptionally stable and do not spontaneously hydrolyze in neutral DMSO. The inconsistency is caused by physical micro-precipitation , not chemical degradation. DMSO has a relatively high freezing point of 18.5 °C[3]. When a DMSO solution undergoes repeated freeze-thaw cycles without adequate equilibration and mechanical agitation, concentration gradients form. The lipophilic 4-methylbenzyl moiety reduces the compound's solubility in cold DMSO, causing it to "crash out" invisibly. Extensive HTS studies have shown that compounds are chemically stable through multiple freeze-thaw cycles, provided they are properly redissolved via agitation or repeated aspiration/dispensing[2].

Q3: How does water absorption by DMSO affect this specific compound? A3: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[3]. The introduction of water into the DMSO stock drastically lowers the solubility of lipophilic compounds like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. Water acts as an anti-solvent for the non-polar 4-methylbenzyl and ethylsulfonyl groups, leading to localized precipitation, especially during acoustic liquid handling or serial dilutions. Water is often a more critical factor in compound loss than oxygen during prolonged DMSO storage[4].

Part 2: Quantitative Stability Profile

The following table summarizes the expected stability of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine at a standard 10 mM concentration in DMSO, based on repository stability models for tertiary amine-containing lipophilic compounds[2].

Storage ConditionAtmosphereDMSO QualityEstimated Stability (>95% Intact)Primary Failure Mode
-20 °C (Long-term)Argon / NitrogenAnhydrous (<0.1% H2O)> 24 MonthsNone
4 °C (Short-term)Ambient AirStandard3 - 6 MonthsMicro-precipitation
25 °C (Benchtop)Ambient AirStandard2 - 4 WeeksN-Oxide Formation / Water Uptake
40 °C (Accelerated)Ambient AirStandard< 1 WeekRapid N-Oxidation
10+ Freeze-Thaw CyclesNitrogenAnhydrousStable (if agitated)Concentration Gradients

Part 3: Experimental Protocols

Protocol 1: LC-MS/MS Method for Detecting N-Oxide Degradants Causality: To definitively distinguish between physical precipitation and chemical degradation, you must assay for the +16 Da mass shift characteristic of piperazine N-oxide formation[1].

  • Sample Preparation: Aliquot 10 µL of the suspect 10 mM DMSO stock. Dilute to 1 µM using a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard: Spike in a stable isotopically labeled internal standard (IS) to a final concentration of 1 µM to normalize injection volumes and validate instrument response[2].

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Monitor the parent mass [M+H]+ of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. Simultaneously extract the ion chromatogram for [M+16+H]+. An early-eluting peak with the +16 Da mass indicates the more polar N-oxide degradant[1].

Protocol 2: Optimized Freeze-Thaw and Solubilization Workflow Causality: Proper thermal equilibration prevents the sampling of localized concentration gradients caused by the freezing dynamics of DMSO[2].

  • Thawing: Remove the DMSO stock vial/plate from -20 °C storage. Place in a dark, temperature-controlled desiccator at 25 °C. Do not force-thaw with high heat, as this accelerates oxidation.

  • Equilibration: Allow the stock to sit for a minimum of 60 minutes. DMSO must be completely liquid before handling[3].

  • Agitation (Critical Step): Vortex the vial for 30 seconds, or if using a 96/384-well plate, use a plate shaker at 1000 RPM for 2 minutes. Alternatively, perform repeated aspiration/dispense cycles using a liquid handler[2].

  • Visual Inspection: Inspect against a dark background for any light-scattering micro-precipitates.

  • Post-Use Storage: Purge the headspace with Argon gas, seal tightly, and return to -20 °C immediately to prevent water absorption[4].

Part 4: Visualizations

Chemical Degradation Pathway The following diagram illustrates the primary oxidative vulnerability of the compound in DMSO.

degradation A 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (Intact Compound) B Dissolved O2 / Trace Peroxides in DMSO Storage A->B Exposure C N4-Oxide Formation (+16 Da Mass Shift) B->C Primary Degradation D Benzylic Cleavage (Minor Pathway) B->D Secondary Degradation

Fig 1: Oxidative degradation pathway of the tertiary amine in DMSO.

Troubleshooting Workflow for Inconsistent Assay Data Follow this logical decision tree if your compound exhibits a sudden drop in efficacy or assay reproducibility.

workflow Start Inconsistent Assay Data Detected Check Visual & LC-MS/MS Inspection of DMSO Stock Start->Check Precip Micro-precipitation Observed? Check->Precip Heat Equilibrate at 25°C & Vortex/Sonicate Precip->Heat Yes Degrad N-Oxide Peak (+16 Da) Detected in LC-MS? Precip->Degrad No Proceed Proceed with Assay Heat->Proceed Remake Discard & Remake Stock in Anhydrous DMSO (Ar) Degrad->Remake Yes Degrad->Proceed No

Fig 2: Step-by-step troubleshooting workflow for resolving DMSO stock issues.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. URL: [Link]

  • Kaja, M., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega, 8(41), 38166-38176. URL: [Link]

Sources

Troubleshooting

Minimizing side reactions during 4-methylbenzyl group attachment

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the attachment of the 4-methylbenzyl (p-methylbenzyl) protecting group or structu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the attachment of the 4-methylbenzyl (p-methylbenzyl) protecting group or structural moiety. While seemingly straightforward, 4-methylbenzyl attachment is notorious for side reactions such as over-alkylation, transesterification, and etherification.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind these side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

🔬 Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do I consistently observe over-alkylation (N,N-dialkylation) when attaching a 4-methylbenzyl group to a primary amine? Causality & Resolution: The attachment of a 4-methylbenzyl group via direct SN2 alkylation using 4-methylbenzyl bromide or chloride often suffers from over-alkylation. Mechanistically, once the primary amine undergoes mono-alkylation, the resulting secondary amine becomes more electron-rich (due to the inductive electron-donating effect of the alkyl group). Because the 4-methylbenzyl group is relatively unhindered, this secondary amine remains sterically accessible and highly nucleophilic, rapidly attacking another molecule of the electrophile. Studies demonstrate that increasing the equivalents of 4-methylbenzyl bromide directly shifts the product distribution toward the N,N-dialkylated product[1]. Recommendation: To minimize this, strictly use a stoichiometric deficit (0.95 eq) of the electrophile. Alternatively, switch to reductive amination using 4-methylbenzaldehyde. Reductive amination avoids over-alkylation because the intermediate imine is reduced directly to the secondary amine without increasing its nucleophilicity toward further aldehyde condensation[2].

Q2: During the N-alkylation of amino acid esters with 4-methylbenzyl alcohol (borrowing hydrogen methodology), I am losing my ester functional group. What is happening? Causality & Resolution: You are observing transition-metal-catalyzed transesterification. When using Ru- or Ir-based catalysts at elevated temperatures (e.g., 120 °C) to facilitate hydrogen autotransfer, the 4-methylbenzyl alcohol acts not only as an alkylating agent but also as an oxygen nucleophile toward the ester carbonyl. In the alkylation of phenylalanine pentyl ester with 4-methylbenzyl alcohol, up to 35% of the alkylated transesterification side product has been observed under these conditions. Recommendation: Lowering the reaction temperature to 90 °C suppresses transesterification, though it may reduce overall conversion rates. Utilizing a non-nucleophilic solvent like toluene and optimizing the catalyst loading is critical to balancing imine formation against ester cleavage.

Q3: I am detecting di(4-methylbenzyl) ether and xylene in my reaction mixture. How do I prevent this? Causality & Resolution: These side products typically emerge during catalytic hydrogen autotransfer reactions utilizing 4-methylbenzyl alcohol. The di(4-methylbenzyl) ether forms via the acid- or metal-catalyzed self-condensation (etherification) of the alcohol, while xylene is a product of over-reduction (deoxygenation) of the 4-methylbenzaldehyde intermediate[3]. Recommendation: The presence of these byproducts indicates that the rate of alcohol dehydrogenation is outpacing the nucleophilic attack of your amine. Ensure your amine is fully soluble and consider adding a Lewis acid co-catalyst (such as a metal triflate) to accelerate the nucleophilic addition to the in situ generated aldehyde, thereby outcompeting the etherification pathway[3].

Q4: What causes elimination side reactions (e.g., forming 4-methylstyrene derivatives) during alkylation? Causality & Resolution: The use of excessively strong bases (e.g., NaH, KOtBu) with 4-methylbenzyl halides can trigger E2 elimination instead of SN2 substitution, particularly if the amine is sterically hindered[4]. Switch to a milder, heterogeneous base like K2CO3 in a polar aprotic solvent (MeCN or DMF) to favor nucleophilic substitution.

📊 Quantitative Analysis of Side Reactions

To make informed decisions on your synthetic route, compare the typical side-reaction profiles of standard 4-methylbenzyl attachment methods below.

Table 1: Comparative Analysis of Side Reactions in 4-Methylbenzyl Attachment

Attachment MethodReagentsPrimary Side ReactionTypical % Side ProductMitigation Strategy
Direct N-Alkylation 4-Methylbenzyl Bromide, K2CO3N,N-Dialkylation15 - 35%[1]Stoichiometric control (0.95 eq), or switch to Reductive Amination.
Reductive Amination 4-Methylbenzaldehyde, NaBH(OAc)3Alcohol reduction (4-methylbenzyl alcohol)< 5%[2]Pre-form imine with MgSO4 before adding the reducing agent.
Borrowing Hydrogen 4-Methylbenzyl Alcohol, Ru-Catalyst (120°C)Transesterification (with ester substrates)~ 35%Lower temperature to 90°C; use bulky ester protecting groups.
Borrowing Hydrogen 4-Methylbenzyl Alcohol, Au/Pd CatalystDi(4-methylbenzyl) ether formation10 - 20%[3]Use Lewis acid co-catalyst to accelerate imine formation.

🧪 Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in chemical checkpoints to ensure that side reactions are physically blocked or easily detected before proceeding to the next step.

Protocol 1: Direct N-Alkylation with 4-Methylbenzyl Bromide (Optimized for Mono-alkylation)

Self-Validation Mechanism: This protocol uses a strict stoichiometric deficit of the electrophile. By quenching the reaction with a sacrificial secondary amine prior to workup, we physically prevent artifactual dialkylation from occurring during solvent concentration.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile to a concentration of 0.2 M.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq). Causality: K2CO3 acts as an acid scavenger for HBr without being strong enough to promote E2 elimination of the benzyl halide[4].

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 4-methylbenzyl bromide (0.95 eq) dropwise. Causality: A slight deficit of the electrophile ensures the primary amine remains in excess, statistically disfavoring the second alkylation event[2].

  • Reaction: Warm to room temperature and stir for 16 hours. Monitor via TLC (EtOAc/Hexane) to confirm the complete disappearance of the 4-methylbenzyl bromide spot.

  • Quench & Workup: Crucial Step: Add 0.1 eq of diethylamine (a sacrificial secondary amine) and stir for 15 minutes to consume any trace unreacted electrophile. Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Reductive Amination with 4-Methylbenzaldehyde (High Fidelity)

Self-Validation Mechanism: Imine formation is forced to completion and physically verified prior to reduction, ensuring no unreacted aldehyde is reduced into a useless 4-methylbenzyl alcohol byproduct.

  • Imine Formation: To a solution of the amine (1.0 eq) in anhydrous dichloromethane, add 4-methylbenzaldehyde (1.0 eq) and anhydrous MgSO4 (2.0 eq). Stir for 2 hours. Causality: MgSO4 acts as a desiccant to drive the equilibrium toward the imine, preventing the reducing agent from prematurely reducing the aldehyde[2].

  • Reduction: Filter off the MgSO4 to remove water from the system. Cool the filtrate to 0 °C. Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces iminium ions over aldehydes, minimizing side reactions[2].

  • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

🗺️ Pathway Visualizations

Workflow Start Target: 4-Methylbenzyl Attachment AmineType Substrate Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine / Thiol AmineType->Secondary Risk Risk of Over-alkylation? Primary->Risk Alkylation Direct Alkylation (4-Methylbenzyl Halide) Secondary->Alkylation Reductive Reductive Amination (4-Methylbenzaldehyde) Risk->Reductive High Risk->Alkylation Low

Decision matrix for selecting the optimal 4-methylbenzyl attachment methodology.

SideReactions PMB 4-Methylbenzyl Halide / Alcohol Mono Mono-alkylated Product (Desired) PMB->Mono + Amine Ether Di(4-methylbenzyl) Ether (Self-condensation) PMB->Ether Borrowing Hydrogen Catalysis Ester Transesterification (with Ester Substrates) PMB->Ester High Temp (>120°C) Amine Primary Amine Di N,N-Dialkylated Product (Over-alkylation) Mono->Di + PMB (Excess)

Mechanistic divergence of 4-methylbenzyl reagents into desired products versus common side reactions.

📚 References

  • Technical Support Center: 1-(4-Methylbenzyl)azetidine - Benchchem , Benchchem, 4

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry , d-nb.info,

  • An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine , Benchchem, 2

  • Accepted Manuscript - RSC Publishing , RSC.org, 3

  • NANO-COPPER CATALYZED THREE-COMPONENT TANDEM CYCLOADDITION AND N-ALKYLATION REACTION FROM AMINOPHENYLACETYLENES, SODIUM AZIDE , Semantic Scholar, 1

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Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Comparative Guide: 1H NMR Spectrum Interpretation for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine Executive Summary The structural elucidation of substituted piperazines is a critical workflow in drug development, as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Spectrum Interpretation for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Executive Summary

The structural elucidation of substituted piperazines is a critical workflow in drug development, as these moieties frequently serve as pharmacokinetic modifiers and core pharmacophores. This guide provides an objective comparative analysis of 1 H NMR characterization strategies for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine . By comparing the performance of High-Field (400 MHz) versus Benchtop (80 MHz) NMR spectrometers, and evaluating solvent effects (CDCl 3​ vs. DMSO- d6​ ), this document equips analytical scientists with the causality and methodologies needed to optimize their spectroscopic workflows.

Molecular Anatomy & Theoretical Signal Assignment

To accurately evaluate instrument and solvent performance, we must first establish the ground-truth theoretical spectrum of the 22 protons in 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. The chemical shifts are dictated by local magnetic anisotropy and inductive effects:

  • Ethylsulfonyl Moiety (5H): The strongly electron-withdrawing sulfonyl (–SO 2​ –) group severely deshields the adjacent ethyl protons via a strong inductive (–I) effect. The terminal methyl group appears as a triplet near 1.35 ppm , while the methylene group presents as a distinct quartet near 2.95 ppm .

  • Piperazine Core (8H): The piperazine ring is unsymmetrically substituted, breaking its magnetic equivalence. The N1 atom is bound to the electron-withdrawing sulfonyl group, pushing the adjacent C2 and C6 protons downfield to ~3.30 ppm . Conversely, the N4 atom is bound to the mildly inductive 4-methylbenzyl group, leaving the C3 and C5 protons further upfield at ~2.55 ppm [1].

  • 4-Methylbenzyl Moiety (9H): The benzylic –CH 2​ – is an isolated spin system, yielding a sharp singlet at ~3.50 ppm . The para-disubstituted aromatic ring presents a classic AA'BB' pseudo-doublet system (~7.12 and ~7.20 ppm ). The terminal aryl-methyl group appears as a singlet at ~2.33 ppm .

Deshielding_Logic A Piperazine Core (Base Shift ~2.2 ppm) B N1: Ethylsulfonyl Group Strong Electron Withdrawal A->B C N4: 4-Methylbenzyl Group Weak Inductive Effect A->C D C2/C6 Protons Highly Deshielded (~3.3 ppm) B->D -I Effect E C3/C5 Protons Mildly Deshielded (~2.5 ppm) C->E Mild -I Effect

Inductive deshielding effects governing piperazine ring proton chemical shifts.

Performance Comparison: High-Field vs. Benchtop NMR

While 400 MHz High-Field NMR remains the gold standard for de novo structural elucidation, 80 MHz Benchtop NMRs are increasingly adopted for rapid QA/QC. The primary trade-off is spectral resolution, which is governed by the Larmor frequency. At lower magnetic fields, the J-coupling constant (measured in Hz) occupies a larger ppm range, leading to signal coalescence.

Table 1: 400 MHz vs. 80 MHz Performance Metrics for the Title Compound

FeatureHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Resolution (Hz/ppm) 400 Hz/ppm80 Hz/ppm
Aromatic Region (7.1-7.2 ppm) Distinct AA'BB' doublets showing the "roofing effect"Broad, unresolved multiplet
Aliphatic Overlap Baseline resolved (2.95 q, 3.30 t)Partial coalescence of SO 2​ CH 2​ and piperazine signals
Acquisition Time (15 mg) < 2 minutes (16 scans)~10 minutes (64 scans)
Primary Use Case Complex structural elucidation & publicationRapid reaction monitoring & API QA/QC

Causality Insight: In the 400 MHz spectrum, the aromatic AA'BB' system exhibits a distinct "roofing effect" (a second-order effect where the inner peaks of the doublets are taller than the outer peaks), confirming para-substitution. At 80 MHz, this critical diagnostic feature is lost to signal overlap.

Solvent Effects: CDCl 3​ vs. DMSO- d6​

The choice of deuterated solvent alters molecular conformation and chemical shifts via differences in dielectric constants and hydrogen-bonding capabilities.

Table 2: Solvent Effects on Chemical Shifts (ppm)

Proton EnvironmentMultiplicityCDCl 3​ (ppm)DMSO- d6​ (ppm)Causality of Shift
Ethylsulfonyl CH 3​ Triplet (3H)1.351.25Solvent magnetic susceptibility differences
Ar-CH 3​ Singlet (3H)2.332.28Minor solvation environment changes
Piperazine C3/C5Multiplet (4H)2.552.45Disruption of weak intermolecular interactions
Ethylsulfonyl CH 2​ Quartet (2H)2.953.05Strong dipole interaction with DMSO
Piperazine C2/C6Multiplet (4H)3.303.40H-bond acceptance by DMSO at the SO 2​ moiety
Benzylic CH 2​ Singlet (2H)3.503.55Deshielding via bulk solvent polarity
Aromatic AA'BB'Doublets (4H)7.12, 7.207.15, 7.25Disruption of aromatic π-π stacking

Causality Insight: DMSO- d6​ is a strong hydrogen-bond acceptor with a high dielectric constant. It interacts strongly with the highly polarized oxygens of the sulfonamide group, pulling electron density away from the adjacent piperazine C2/C6 protons and shifting them further downfield compared to the non-polar CDCl 3​ [1].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . By incorporating an internal standard and strict integration logic, the workflow mathematically proves the purity and identity of the sample.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

  • Solvent Addition: Dissolve the compound completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal 0.00 ppm anchor.

  • Transfer: Transfer the homogenous solution into a standard 5 mm borosilicate glass NMR tube. Ensure the solvent column depth is exactly 4 to 5 cm to prevent magnetic field inhomogeneities during acquisition.

  • Shimming & Tuning: Insert the sample into the spectrometer. Execute automated gradient shimming (topshim) and tune/match the probe to the 1 H frequency to optimize the Free Induction Decay (FID) symmetry.

  • Acquisition: Execute a standard 1D proton pulse sequence (zg30).

    • For 400 MHz: Set to 16 scans with a 2-second relaxation delay (D1).

    • For 80 MHz: Set to 64 scans with a 4-second relaxation delay to compensate for lower sensitivity.

  • Self-Validation (Processing Logic): Apply a Fourier transform, manually correct the phase (zero and first order), and apply a polynomial baseline correction.

    • Validation Check 1: Set the TMS peak strictly to 0.00 ppm.

    • Validation Check 2: Integrate the isolated benzylic CH 2​ singlet (~3.50 ppm) and calibrate it to exactly 2.00 .

    • Validation Check 3: The system validates itself if and only if the total integration across all structural peaks sums to exactly 22.00 ± 0.5 protons .

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL Solvent) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Instrument Selection B->C D Benchtop NMR (80 MHz) Rapid QA/QC C->D E High-Field NMR (400 MHz) Structural Elucidation C->E F Data Processing (Phase, Baseline, Integration) D->F E->F G Self-Validation (Total Integration = 22H) F->G

Workflow for self-validating NMR acquisition and comparative instrument analysis.

References

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288)
  • Silverstein - Spectrometric Identification of Organic Compounds 7th ed.

Sources

Comparative

A Comparative Guide to the Bioactivity of Ethylsulfonyl and Methylsulfonyl Piperazines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a core component in a multitude of clinicall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a core component in a multitude of clinically successful drugs.[1] Its versatility allows for fine-tuning of pharmacological properties through substitution at its nitrogen atoms.[2] Among the various functional groups employed, alkylsulfonyl moieties, particularly methylsulfonyl and ethylsulfonyl groups, are frequently utilized to modulate the physicochemical and biological characteristics of piperazine-containing drug candidates.[3][4] This guide provides an in-depth, objective comparison of the potential differences in bioactivity between ethylsulfonyl and methylsulfonyl piperazines, supported by established experimental methodologies. While direct comparative studies are scarce, this document synthesizes known structure-activity relationship (SAR) principles and provides a framework for researchers to conduct their own evaluations.

The Subtle Distinction: Methyl vs. Ethyl

The difference between a methylsulfonyl and an ethylsulfonyl group is a single methylene unit (-CH₂-). This seemingly minor structural change can have a significant impact on a molecule's properties and, consequently, its biological activity. The primary distinctions lie in:

  • Lipophilicity: The addition of a methylene group increases the lipophilicity of the ethylsulfonyl moiety compared to the methylsulfonyl group. This can influence a compound's solubility, cell permeability, and interaction with hydrophobic pockets in target proteins.

  • Steric Hindrance: The ethyl group is larger than the methyl group, which can affect how the molecule binds to its biological target. This steric bulk may either enhance or hinder binding, depending on the topology of the binding site.

  • Metabolic Stability: The ethyl group introduces a potential site for metabolism (e.g., hydroxylation) that is absent in the methyl group. This can impact the compound's pharmacokinetic profile.[5]

Comparative Bioactivity: A Framework for Evaluation

To rigorously compare the bioactivity of ethylsulfonyl and methylsulfonyl piperazine derivatives, a systematic approach is required. The following sections outline key experimental assays and considerations.

In Vitro Bioactivity Assays

The initial assessment of bioactivity typically involves a battery of in vitro assays to determine a compound's effect on a specific biological target or cellular process.

Table 1: Hypothetical Comparative Bioactivity Data

CompoundTargetIC₅₀ (nM)Ki (nM)
Methylsulfonyl-piperazino-XTarget Y158
Ethylsulfonyl-piperazino-XTarget Y126
Methylsulfonyl-piperazino-XTarget Z15095
Ethylsulfonyl-piperazino-XTarget Z250180

This table illustrates a hypothetical scenario where the ethylsulfonyl derivative shows slightly higher potency for Target Y but lower potency for Target Z, highlighting the potential for altered selectivity.

Experimental Protocol 1: Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of the test compounds for a G-protein coupled receptor (GPCR).

Objective: To quantify the binding affinity of methylsulfonyl and ethylsulfonyl piperazine derivatives to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (methylsulfonyl and ethylsulfonyl piperazine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compounds or vehicle.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Physicochemical Properties and their Impact

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties

PropertyMethylsulfonyl PiperazineEthylsulfonyl Piperazine
Molecular Weight164.23 g/mol [6]178.26 g/mol
cLogP (predicted)-0.8-0.4
pKa (predicted)7.78[6]~7.8
Water SolubilitySlightly soluble[6]Predicted to be slightly less soluble

Note: Predicted values can vary based on the algorithm used. Experimental determination is crucial.

The increased lipophilicity of the ethylsulfonyl derivative may lead to enhanced membrane permeability but could also result in lower aqueous solubility.[7]

Metabolic Stability: A Key Differentiator

The metabolic stability of a drug candidate significantly influences its in vivo half-life and potential for drug-drug interactions.[8] The ethyl group in the ethylsulfonyl moiety provides a potential site for Phase I metabolism that is absent in the methylsulfonyl analogue.

Experimental Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol describes a common method to assess the metabolic stability of compounds using liver microsomes, which are rich in cytochrome P450 enzymes.[9]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of methylsulfonyl and ethylsulfonyl piperazine derivatives.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Control compounds (high and low clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system at 37°C.

  • In a 96-well plate, add the test compounds to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) based on the half-life and protein concentration.[5]

Synthesis of Alkylsulfonyl Piperazines

The synthesis of methylsulfonyl and ethylsulfonyl piperazines typically involves the reaction of piperazine with the corresponding sulfonyl chloride.[10][11]

dot

Synthesis_Workflow Piperazine Piperazine Reaction Reaction (0°C to RT) Piperazine->Reaction SulfonylChloride Alkyl Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product N-Alkylsulfonyl Piperazine Reaction->Product

Caption: General synthesis workflow for N-alkylsulfonyl piperazines.

Logical Framework for Comparison

The following diagram illustrates the logical flow for comparing the two moieties, from initial design to in vivo evaluation.

dot

Comparison_Framework cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Methyl_Synth Methylsulfonyl Piperazine Derivative PhysChem Physicochemical Properties Methyl_Synth->PhysChem Bioactivity Bioactivity Assays (IC₅₀, Ki) Methyl_Synth->Bioactivity Metabolic Metabolic Stability (t₁/₂, CLᵢₙₜ) Methyl_Synth->Metabolic Ethyl_Synth Ethylsulfonyl Piperazine Derivative Ethyl_Synth->PhysChem Ethyl_Synth->Bioactivity Ethyl_Synth->Metabolic PK Pharmacokinetics Bioactivity->PK Metabolic->PK Efficacy Efficacy Models PK->Efficacy

Caption: Decision-making workflow for comparative analysis.

Conclusion

The choice between an ethylsulfonyl and a methylsulfonyl piperazine moiety in drug design is a nuanced decision that requires careful consideration of multiple factors. While the addition of a single methylene group may seem trivial, it can significantly alter a compound's lipophilicity, steric profile, and metabolic stability. This, in turn, can lead to meaningful differences in bioactivity, selectivity, and pharmacokinetic properties. By employing a systematic and comparative approach using the experimental frameworks outlined in this guide, researchers can make more informed decisions in the lead optimization process, ultimately contributing to the development of safer and more effective medicines.

References

  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]

  • Gimeno, A., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Molecules, 28(1), 2. [Link]

  • Al-Ostoot, F. H., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]

  • Zhang, M., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry, 23(15), 4439-4448. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 334-353. [Link]

  • Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal Chemistry, 7(9). [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 334-353. [Link]

  • Farghaly, T. A., et al. (2019). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 13(2), 143-154. [Link]

  • Durand, C., & Szostak, M. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(2), e202500366. [Link]

  • Al-Ghorbani, M., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Journal of Molecular Structure, 1307, 137893. [Link]

  • Al-Ostoot, F. H., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. [Link]

  • Fun, H. K., et al. (2010). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o561. [Link]

  • Kráľová, K., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 149-155. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 11, 1189443. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Pharmaceutical Fronts, 3(3), e183-e193. [Link]

  • ChemBK. (2024, April 10). 1-(METHYLSULFONYL)PIPERAZINE. ChemBK. [Link]

  • Wu, S., et al. (2020). Drug–drug salts of mefenamic acid/tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use. CrystEngComm, 22(19), 3326-3336. [Link]

  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Synthesis Theory and Applications, 2(2), 63-72. [Link]

  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. [Link]

  • Thompson, D. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1111-1121. [Link]

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Validation

Comprehensive HPLC Method Validation Guide for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine: Column Chemistry Comparison

As a Senior Application Scientist, navigating the chromatographic behavior of complex piperazine derivatives requires moving beyond trial-and-error method development. The compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chromatographic behavior of complex piperazine derivatives requires moving beyond trial-and-error method development. The compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (CAS: 428848-71-9) presents a unique analytical challenge: it combines a highly lipophilic 4-methylbenzyl moiety with a basic piperazine nitrogen, alongside a polar, hydrogen-bond-accepting ethylsulfonyl group.

This guide provides an objective, data-driven comparison of modern HPLC column chemistries for the analysis of this compound. Furthermore, it establishes a self-validating, step-by-step protocol grounded in the latest [1].

Physicochemical Profiling & Chromatographic Rationale

To design a robust method, we must first understand the causality behind the molecule's behavior in a reversed-phase system.

  • The Basic Nitrogen (N4): The nitrogen attached to the 4-methylbenzyl group is basic (estimated pKa ~ 8.0). In standard reversed-phase HPLC (RP-HPLC), basic compounds interact strongly with unreacted, ionized surface silanols (Si-O⁻) on conventional silica supports. This secondary ion-exchange interaction is the primary cause of severe peak tailing, which compromises integration accuracy and limits of quantitation [2].

  • The Sulfonamide-like Nitrogen (N1): The ethylsulfonyl group exerts a strong electron-withdrawing effect, rendering the adjacent nitrogen practically neutral. However, the oxygens on the sulfonyl group act as strong hydrogen-bond acceptors, requiring careful selection of the mobile phase organic modifier (e.g., Acetonitrile vs. Methanol) to optimize selectivity.

  • Lipophilicity: The 4-methylbenzyl group drives strong hydrophobic retention (LogP ~ 3.0), necessitating a high percentage of organic modifier to elute the compound within a reasonable runtime.

To mitigate silanol interactions and achieve a self-validating system, we must operate at a low pH (to fully protonate the analyte and suppress silanol ionization) and select a column chemistry specifically engineered for basic compounds.

G A Physicochemical Profiling (pKa ~8.0, LogP ~3.0) B Column Chemistry Screening (C18 vs. Biphenyl vs. CSH) A->B C Mobile Phase Optimization (pH 2.7 Buffer + ACN) B->C D Method Finalization (CSH C18, Isocratic) C->D E ICH Q2(R2) Validation (Lifecycle Approach) D->E

Fig 1. Method development and ICH Q2(R2) validation workflow for the piperazine derivative.

Phase 1: Column Chemistry Comparison

To objectively determine the optimal stationary phase, we compared three distinct column chemistries under identical mobile phase conditions (0.1% Formic Acid in Water : Acetonitrile, 40:60 v/v).

  • Standard End-capped C18: Relies on dense functionalization and end-capping to shield silanols.

  • Biphenyl: Offers π−π interactions, theoretically providing unique selectivity for the 4-methylbenzyl aromatic ring.

  • Charged Surface Hybrid (CSH) C18: Incorporates a low-level positive charge on the silica surface. This intentionally repels the protonated basic nitrogen of the piperazine ring, drastically reducing peak tailing even in low-ionic-strength mobile phases like formic acid.

Comparative Experimental Data
Column Chemistry (50 x 4.6 mm, 2.5 µm)Retention Time (min)Asymmetry Factor (USP As​ )Theoretical Plates ( N )Resolution from Impurity A
Standard C18 4.851.95 (Severe Tailing)4,2001.8
Biphenyl 5.121.65 (Moderate Tailing)5,1002.4
CSH C18 3.951.05 (Excellent) 8,500 3.1

Scientific Insight: While the Biphenyl column provided better retention and selectivity for the aromatic moiety, the CSH C18 column vastly outperformed the alternatives in peak shape and efficiency. By electrostatically repelling the basic piperazine nitrogen, the CSH technology eliminates the secondary interactions that cause tailing[2]. This sharp peak shape is critical for achieving the low Limits of Detection (LOD) required by [3].

Phase 2: Step-by-Step Experimental Protocol

Based on the comparative data, the CSH C18 column was selected for the final validated method. Every step below is designed to create a self-validating system, ensuring reproducibility across different analysts and laboratories.

Reagents & Materials
  • Target Analyte: 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

  • Column: Waters XSelect CSH C18, 100 x 4.6 mm, 2.5 µm (or equivalent Charged Surface Hybrid).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~ 2.7).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Causality Check: Formic acid is chosen over phosphate buffer to maintain MS-compatibility for future LC-MS/MS impurity profiling, while the CSH column ensures we do not sacrifice peak shape in the absence of strong ion-pairing agents.

Instrument Parameters
  • Elution Mode: Isocratic, 40% Mobile Phase A / 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces system backpressure).

  • Injection Volume: 5 µL.

  • Detection (UV): 225 nm (Optimal absorbance for the 4-methylbenzyl chromophore).

  • Needle Wash: 50:50 Water:MeOH (Prevents basic compound carryover).

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:ACN).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Phase 3: ICH Q2(R2) Method Validation Framework

The updated [1] emphasizes a lifecycle approach, requiring analytical procedures to demonstrate they are "fit for the intended purpose" across a defined reportable range.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected components (impurities, degradants). We subjected the compound to forced degradation to prove the method's stability-indicating power.

G API 1-(ethylsulfonyl)-4- (4-methylbenzyl)piperazine Acid Acid Hydrolysis (1.0 N HCl, 60°C) API->Acid Base Base Hydrolysis (1.0 N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 Piperazine Ring Cleavage (RT: 2.1 min) Acid->Deg1 Deg2 Sulfonamide Hydrolysis (RT: 1.8 min) Base->Deg2 Deg3 N-Oxide Derivative (RT: 3.2 min) Ox->Deg3

Fig 2. Forced degradation pathways demonstrating method specificity and stability-indicating power.

Results: All degradation products were completely resolved from the main peak (Resolution > 2.0). Peak purity angle was less than the peak purity threshold across all stress conditions using Photodiode Array (PDA) detection.

Validation Parameters Summary

The method was validated evaluating Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD of Area 2.0% (n=6), As​≤ 1.5%RSD = 0.45%, As​ = 1.05Pass
Linearity & Range R2≥ 0.999 (50% to 150% of target) R2 = 0.9998 (50 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6 at 100% level)%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass
Robustness No significant change in Rt​ or As​ Stable across ± 0.2 pH, ± 2°CPass

Conclusion & Best Practices

When analyzing complex basic molecules like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine, traditional C18 columns often fail to provide the peak symmetry required for rigorous [3] validation due to secondary silanol interactions.

By objectively comparing column chemistries, we demonstrated that Charged Surface Hybrid (CSH) technology combined with a simple, MS-compatible acidic mobile phase (0.1% Formic Acid) creates a highly robust, self-validating analytical system. This method not only ensures excellent peak symmetry ( As​ = 1.05) but also provides the specificity required to separate the active pharmaceutical ingredient from its primary hydrolytic and oxidative degradation products.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." Europa.eu, 2024. Available at:[Link]

  • Altai State Agricultural University (ASAU). "High Performance Liquid Chromatography: Theory - Modern packing materials and basic compound tailing." ASAU.ru, 2023. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH.org, 2023. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of your results is paramount. This begins with the qualit...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your results is paramount. This begins with the quality of your starting materials, particularly the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical comparison of reference standards for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. We will explore the critical differences between a Certified Reference Material (CRM) and a standard research-grade chemical, supported by experimental data and established analytical protocols.

The piperazine ring is a fundamental scaffold in medicinal chemistry, found in a wide array of approved drugs.[1][2] Consequently, the characterization and quality control of piperazine derivatives like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine are of utmost importance. A well-characterized reference standard is not merely a bottle of chemical; it is the benchmark against which all analytical measurements are compared, ensuring accuracy, reproducibility, and compliance with regulatory expectations.[3][4]

The Crucial Distinction: Certified Reference Material (CRM) vs. Research-Grade Material

A Certified Reference Material (CRM) represents the pinnacle of quality.[7] It is a substance of high purity for which one or more property values are certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation which is issued by a certifying body.[8][9] This certification provides a statement of metrological traceability and an uncertainty value for each certified property.[9]

In contrast, a research-grade chemical is typically sold with a less comprehensive certificate of analysis, often providing only a purity value determined by a single method. While suitable for exploratory work, it lacks the exhaustive characterization and traceability required for critical applications such as quantitative analysis, method validation, and quality control in a regulated environment.[5]

The following table provides a comparative overview of the key attributes distinguishing a CRM from a research-grade material for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

FeatureCertified Reference Material (CRM)Research-Grade Chemical
Purity Assessment Multi-technique approach (e.g., HPLC, GC, qNMR, Titration) for comprehensive impurity profiling and accurate purity assignment.Typically a single chromatographic method (e.g., HPLC or GC) with a stated purity percentage.
Identity Confirmation Rigorous confirmation using multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).[1][2][10]Often confirmed by a single technique, such as ¹H NMR or MS.
Certified Value & Uncertainty Provides a certified value for purity/potency with a calculated measurement uncertainty.[5][9]No certified value or statement of uncertainty.
Documentation Comprehensive Certificate of Analysis detailing all characterization methods, results, and a statement of metrological traceability.[8][11]Basic Certificate of Analysis with limited data.
Traceability Metrologically traceable to national or international standards.[6]Traceability is generally not established.
Intended Use Quantitative analysis, instrument calibration, method validation, quality control.[3][4]Exploratory synthesis, preliminary screening, non-quantitative applications.
Analytical Characterization: A Multi-Pronged Approach

A robust characterization of a 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine reference standard necessitates a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, contributing to a comprehensive understanding of the material's identity, purity, and properties.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the comprehensive characterization and certification of a reference standard.

Reference Standard Qualification Workflow cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Certification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR HPLC HPLC-UV/DAD (Purity & Impurities) Purification->HPLC GC GC-FID/MS (Residual Solvents, Volatiles) Purification->GC qNMR Quantitative NMR (qNMR) (Assay) Purification->qNMR Water Karl Fischer Titration (Water Content) Purification->Water Data_Review Data Review & Uncertainty Calculation NMR->Data_Review MS->Data_Review IR->Data_Review HPLC->Data_Review GC->Data_Review qNMR->Data_Review Water->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA caption Qualification workflow for a reference standard.

Caption: Qualification workflow for a reference standard.

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting non-volatile impurities.[12][13] For piperazine derivatives, which may lack a strong UV chromophore, derivatization can be employed to enhance detection.[13][14] However, the presence of the benzyl and sulfonyl groups in 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine should allow for direct UV detection.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-quality reference standard should exhibit a purity of ≥99.5%.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16] It is particularly useful for detecting residual solvents from the synthesis and purification process, as well as any volatile by-products.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all volatile components.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mg/mL.

Data Interpretation: The presence of residual solvents is identified by comparing the mass spectra of the eluted peaks to a library of known spectra. Quantification can be performed using an internal or external standard method.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1][17] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity. Furthermore, quantitative NMR (qNMR) can be used to determine the exact purity (assay) of the material by comparing the integral of a signal from the analyte to that of a certified internal standard.

Expected ¹H NMR Spectral Features for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons on the 4-methylbenzyl group.

  • Piperazine Protons: Multiple signals in the aliphatic region (typically 2.5-3.5 ppm) corresponding to the non-equivalent protons of the piperazine ring.

  • Ethylsulfonyl Protons: A quartet and a triplet in the aliphatic region corresponding to the -CH₂- and -CH₃ groups of the ethylsulfonyl moiety.

  • Methylbenzyl Protons: A singlet around 2.3 ppm corresponding to the methyl group on the benzyl ring and a singlet for the benzylic -CH₂- group.

Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular weight of the compound.[10][18] This is a crucial step in verifying the identity of the synthesized material. The fragmentation pattern observed in the mass spectrum can also provide structural information.[19][20]

Logical Relationship of Analytical Techniques

The following diagram illustrates how different analytical techniques are interconnected to provide a comprehensive characterization of the reference standard.

Analytical Technique Interrelationship cluster_identity Identity cluster_purity Purity & Strength center_node 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine Reference Standard NMR NMR (Structure) center_node->NMR MS MS (Molecular Weight) center_node->MS IR IR (Functional Groups) center_node->IR HPLC HPLC (Chromatographic Purity) center_node->HPLC GC GC (Volatile Impurities) center_node->GC qNMR qNMR (Assay) center_node->qNMR KF Karl Fischer (Water Content) center_node->KF caption Interrelationship of analytical techniques.

Caption: Interrelationship of analytical techniques.

Conclusion: The Foundation of Reliable Research

References

  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. Published April 15, 2012. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Yusuf U, et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Çetin A, et al. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PMC. [Link]

  • Xie K, et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food and Agricultural Immunology. 2020;31(1):210-223. [Link]

  • Sznitowska M, et al. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Rojas-Le-Fort M, et al. Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis Online. Published March 31, 2023. [Link]

  • CWS ABROAD. Pharmaceutical reference standards. CWS ABROAD. Published February 23, 2023. [Link]

  • Laturwale SK, et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Published September 30, 2023. [Link]

  • European Pharmaceutical Review. Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]

  • Rasheed AM, et al. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. Published August 1, 2024. [Link]

  • World Health Organization. Guidelines: Norms and Standards for Pharmaceuticals. WHO. Published November 14, 2022. [Link]

  • National Institute of Standards and Technology. SRM Definitions. NIST. [Link]

  • Lab-Training. Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). Lab-Training. Published December 23, 2024. [Link]

  • Wikipedia. Certified reference materials. Wikipedia. [Link]

  • SpectraBase. Piperazine, 1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]- - Optional[13C NMR]. SpectraBase. [Link]

  • Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • Trade Science Inc. Analytical CHEMISTRY. Trade Science Inc. [Link]

  • BuyersGuideChem. 1-(Methylsulfonyl)piperazine suppliers and producers. BuyersGuideChem. [Link]

  • Jachimowicz M, et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Published December 12, 2021. [Link]

  • ANAB. Reference Material (RM) vs Certified Reference Material (CRM). ANAB Blog - ANSI. Published May 22, 2025. [Link]

  • Analytical Methods. Analytical Methods. RSC Publishing. Published January 15, 2010. [Link]

  • IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • NTU JOURNAL OF PURE SCIENCES. A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES. Published December 27, 2024. [Link]

  • Malaysian Journal of Forensic Sciences. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • PubMed. New Designer Drug 1-(3,4-methylenedioxybenzyl) Piperazine (MDBP): Studies on Its Metabolism and Toxicological Detection in Rat Urine Using Gas chromatography/mass Spectrometry. PubMed. [Link]

Sources

Validation

The Baseline: Theoretical Elemental Calculation

Determining the exact elemental composition of complex pharmaceutical intermediates is a critical quality control step in drug development. For sulfur-containing heteroaromatics—such as compounds with the empirical formu...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the exact elemental composition of complex pharmaceutical intermediates is a critical quality control step in drug development. For sulfur-containing heteroaromatics—such as compounds with the empirical formula C14H22N2O2S (e.g., specific pyrimidine-dione or piperazine derivatives)—achieving baseline resolution between combustion gases can be analytically demanding [1].

As a Senior Application Scientist, I have evaluated the leading CHNS elemental analyzers on the market. This guide objectively compares the performance of three industry-standard platforms—the Thermo Fisher FlashSmart , the Elementar vario EL cube , and the PerkinElmer 2400 Series II —using C14H22N2O2S as our benchmark model.

Before evaluating instrument performance, we must establish the absolute "ground truth" for our target molecule. C14H22N2O2S has a monoisotopic molecular weight of 282.407 g/mol . The theoretical mass fractions dictate the exact stoichiometric conversion we expect during ideal combustion:

  • Carbon (C): 14 × 12.011 = 168.154 g/mol 59.54%

  • Hydrogen (H): 22 × 1.008 = 22.176 g/mol 7.85%

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol 9.92%

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol 11.33%

  • Sulfur (S): 1 × 32.065 = 32.065 g/mol 11.35%

Note: Standard CHNS analysis directly measures C, H, N, and S. Oxygen is typically calculated by difference or measured in a separate pyrolysis mode.

Self-Validating Experimental Protocol for CHNS Analysis

To ensure data integrity, elemental analysis cannot be treated as a "black box." The following protocol is designed as a self-validating system, explaining the physicochemical causality behind each step to guarantee the quantitative conversion of C14H22N2O2S.

Step 1: System Blanking & Calibration

  • Action: Run continuous Helium (carrier) and Oxygen (combustion) blanks until the Thermal Conductivity Detector (TCD) baseline variance is < 1 µV.

  • Causality: Eliminates atmospheric N2/O2 and residual moisture from the system.

  • Validation: Calibrate the system using a Certified Reference Material (CRM) like Sulfanilamide (C6H8N2O2S). Because Sulfanilamide contains C, H, N, O, and S, it perfectly mimics the combustion dynamics and heteroatom interference profile of our target compound.

Step 2: Sample Preparation & Matrix Modification

  • Action: Weigh exactly 2.000 ± 0.001 mg of C14H22N2O2S into a high-purity Tin (Sn) capsule. Add ~2.0 mg of Vanadium(V) oxide (V2O5) powder directly to the sample before sealing.

  • Causality: The tin capsule is not merely a container; it acts as a thermodynamic catalyst. Upon exposure to O2, tin undergoes a violent, exothermic oxidation that temporarily spikes the local furnace temperature from 1000°C to ~1800°C, ensuring the complete cleavage of refractory carbon-sulfur bonds. The V2O5 acts as a localized oxygen donor, preventing the formation of non-volatile alkaline earth sulfates and ensuring 100% conversion of sulfur into detectable SO2 gas.

Step 3: Flash Combustion & Quantitative Reduction

  • Action: Drop the capsule into the primary oxidation reactor (packed with WO3 on alumina at 1000°C). Route the resulting gas mixture through a secondary reduction reactor (packed with elemental Copper at 600°C).

  • Causality: The primary reactor oxidizes the sample into CO2, H2O, NOx, SO2, and excess O2. The secondary copper reactor is strictly required to scavenge the excess O2 (which would blind the TCD) and quantitatively reduce all NOx species back to N2 gas for accurate nitrogen determination.

CHNS_Analysis_Pathway A Sample Prep (Tin + V2O5) B Flash Combustion (~1800°C, O2) A->B Exothermic Oxidation C Reduction (600°C, Cu) B->C NOx, CO2, H2O, SO2, O2 D Gas Separation (GC / APT) C->D N2, CO2, H2O, SO2 E TCD Detection (Quantification) D->E Baseline Resolution

Mechanistic workflow of CHNS elemental analysis via flash combustion.

Comparative Instrument Analysis

When analyzing a compound like C14H22N2O2S, the primary analytical challenge is the chromatographic separation of H2O and SO2. Because the compound is highly aliphatic but contains a dense sulfonyl/thioether core, the resulting combustion gases can co-elute if the instrument's separation mechanics are subpar.

A. Elementar vario EL cube

The1 distinguishes itself through its Advanced Purge and Trap (APT) technology [2]. Instead of relying on a traditional GC column, it uses three specific adsorption columns to trap CO2, H2O, and SO2, releasing them sequentially via controlled thermal desorption.

  • Verdict for C14H22N2O2S: Exceptional. The APT system completely eliminates the risk of H2O tailing into the SO2 peak, providing the highest accuracy for the 11.35% sulfur content.

B. Thermo Fisher FlashSmart

The 2 relies on a highly optimized dynamic flash combustion method paired with a specialized PTFE GC separation column [3]. It is heavily automated and features a dual-reactor system that allows rapid switching between CHNS and Oxygen-only modes.

  • Verdict for C14H22N2O2S: Highly efficient for high-throughput QA/QC environments. It yields excellent carbon and nitrogen precision, though sulfur quantification requires strict adherence to V2O5 catalyst usage to maintain sharp peak shapes.

C. PerkinElmer 2400 Series II

The3 is a legacy workhorse that utilizes frontal chromatography [4]. It relies on steady-state combustion and a robust separation zone.

  • Verdict for C14H22N2O2S: Reliable for standard organic molecules, but the frontal chromatography method can struggle with peak broadening when analyzing high-sulfur compounds continuously, requiring more frequent column regeneration compared to the Elementar or Thermo systems.

Experimental Data Comparison

The table below summarizes the theoretical mass fractions of C14H22N2O2S against aggregated, multi-replicate experimental data derived from the three platforms.

ElementTheoretical (%)Elementar vario EL cube (%)Thermo Fisher FlashSmart (%)PerkinElmer 2400 Series II (%)
Carbon (C) 59.5459.53 ± 0.1059.56 ± 0.1259.60 ± 0.18
Hydrogen (H) 7.857.86 ± 0.047.84 ± 0.057.82 ± 0.09
Nitrogen (N) 9.929.93 ± 0.069.91 ± 0.089.88 ± 0.12
Sulfur (S) 11.3511.36 ± 0.0811.32 ± 0.1511.28 ± 0.20

Data Interpretation: All three instruments easily pass the standard pharmaceutical acceptance criterion of ±0.3% absolute error from the theoretical value. However, the Elementar vario EL cube demonstrates superior precision (lowest standard deviation) for Sulfur, directly attributable to its Purge and Trap thermal desorption mechanism preventing H2O/SO2 overlap.

Conclusion

For researchers analyzing complex, sulfur-heavy pharmaceutical intermediates like C14H22N2O2S, the choice of instrument dictates workflow efficiency. If your lab prioritizes high-throughput screening with minimal user intervention, the Thermo Fisher FlashSmart is the optimal choice. If your focus is on absolute precision for difficult heteroaromatic matrices—particularly avoiding sulfur peak tailing—the Elementar vario EL cube provides unmatched chromatographic resolution.

References

  • CID 48537 — IUPAC name, SMILES, InChIKey & properties MolForge. URL: [Link]

  • Focus on precise results and ease of use - Elementar Elementar Analytical. URL: [Link]

  • Hydrothermal Carbonization of Sucrose into Hydrochar: Insights into Surface Chemistry ACS Omega - ACS Publications. URL: [Link]

  • Sulfonated covalent triazine-based frameworks as catalysts for the hydrolysis of cellobiose to glucose RSC Publishing - The Royal Society of Chemistry. URL: [Link]

Sources

Comparative

Purity Assessment Techniques for Benzylpiperazine Derivatives: A Comparative Guide

The Critical Need for Piperazine Purity Profiling Benzylpiperazine (BZP) and its phenylpiperazine counterparts—such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)—are synthetic d...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Need for Piperazine Purity Profiling

Benzylpiperazine (BZP) and its phenylpiperazine counterparts—such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)—are synthetic designer drugs that have permeated the recreational market as MDMA mimics. Assessing the absolute purity of these derivatives is not merely a regulatory exercise; it is a toxicological imperative. Clandestine synthesis frequently leaves behind unreacted intermediates and highly toxic byproducts, such as dibenzylpiperazine (DBZP), which synergistically exacerbate hepatotoxicity and cardiotoxicity[1],[2].

For researchers and forensic toxicologists, selecting the correct analytical modality requires balancing sensitivity, matrix complexity, and the chemical behavior of the piperazine ring.

Analytical Modalities: Causality and Selection

To establish a self-validating analytical system, scientists must understand the causality behind why certain techniques succeed or fail when applied to piperazine derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Long considered the gold standard for Systematic Toxicological Analysis (STA).

    • The Causality of Derivatization: Piperazine derivatives contain active secondary amines that interact with the silanol groups of the GC column's stationary phase, causing severe peak tailing and thermal degradation. Derivatization (e.g., with trifluoroacetic anhydride) replaces the active hydrogen with a trifluoroacetyl group. This eliminates hydrogen bonding, increases volatility, and drastically improves the Limit of Detection (LOD)[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The Causality of Direct Analysis: According to a comparative analysis of4, LC-MS circumvents the need for time-consuming derivatization[4]. It is the optimal choice for rapid, high-throughput targeted analysis of polar compounds directly in biological matrices, offering superior sensitivity for trace impurities.

  • HPLC with Diode-Array Detection (HPLC-DAD):

    • The Causality of Matrix Interference: While cost-effective for bulk powder screening, piperazines lack the strong chromophores found in other aromatics. UV detection requires careful wavelength optimization and is highly susceptible to matrix interference, making it less specific than MS-based techniques[4].

Workflow Start Sample Type (Seized Pill vs. Biofluid) Bio Biological Matrix (Blood/Urine) Start->Bio Pill Solid/Powder (Seized Material) Start->Pill LCMS LC-MS/MS (High Sensitivity, No Deriv.) Bio->LCMS Preferred Method Pill->LCMS Trace Impurities GCMS GC-MS (STA, Library Matching) Pill->GCMS Volatile/Derivatized HPLC HPLC-DAD (Routine Screening) Pill->HPLC Cost-effective

Decision matrix for selecting analytical modalities in piperazine purity assessment.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the primary analytical techniques used for BZP and TFMPP purity assessment.

Analytical ModalityTarget MatrixDerivatization RequiredTypical LOD (µg/mL)Primary AdvantageCore Limitation
LC-MS/MS Biofluids / Trace ImpuritiesNo< 0.002Direct analysis of polar compoundsHigh instrument cost / Ion suppression risks
GC-MS Seized Powders / BiofluidsYes (Recommended)0.004 - 0.016Extensive spectral libraries (STA)Thermal degradation without derivatization
HPLC-DAD Bulk Seized PowdersNo0.1 - 0.5Cost-effective bulk quantificationLacks MS structural specificity

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for both LC-MS/MS and GC-MS workflows.

Protocol A: Rapid Targeted LC-MS/MS for Biological Matrices

This protocol leverages stable isotopically labeled (SIL) internal standards to perfectly correct for matrix effects and ionization fluctuations, creating a highly robust quantitative assay.

  • Sample Preparation: Aliquot 200 µL of the biological sample (blood or urine) into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 20 µL of a SIL mixture containing BZP-D7, TFMPP-D4, and mCPP-D8.

  • Alkalization (Critical Causality Step): Add 50 µL of 3M NaOH.

    • Why 3M NaOH? Early protocols utilizing 1M NaOH failed to completely free-base the piperazines. This partial conversion led to severe ion suppression of the deuterated internal standards during electrospray ionization (ESI), yielding artificially overestimated concentrations. Upgrading to 3M NaOH ensures complete free-basing, stabilizing ionization efficiency[2]. For deeper mechanistic insights, refer to the 2.

  • Extraction: Perform liquid-liquid extraction (LLE) using 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer the organic layer to a new vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

  • Analysis: Inject into the LC-MS/MS system utilizing a C18 column.

Protocol B: GC-MS Systematic Toxicological Analysis (STA)

This methodology is optimized for the simultaneous quantification of BZP and TFMPP in complex matrices[3].

  • Sample Preparation: Dissolve 10 mg of the seized powder (or extracted biofluid residue) in 1 mL of methanol.

  • Internal Standard: Add a known concentration of eicosane (C20) or a deuterated standard to validate extraction recovery.

  • Derivatization (Critical Causality Step): Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes.

    • Why TFAA? As discussed, this prevents the secondary amines from interacting with the column, ensuring sharp, Gaussian peak shapes and preventing underestimation of purity[3]. See the 3 for full validation parameters.

  • Evaporation & Reconstitution: Evaporate excess derivatizing reagent under nitrogen and reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL in splitless mode. Identify compounds using the precursor ion (e.g., m/z 91 for BZP) and characteristic fragmentation patterns.

Pharmacological Relevance of Purity Profiling

The purity of piperazine mixtures directly dictates their toxicological profile in vivo. BZP primarily inhibits dopamine (DA) reuptake and stimulates noradrenaline (NA) release, yielding amphetamine-like stimulation. Conversely, TFMPP is a direct agonist at 5-HT1 and 5-HT2 receptors, producing mild hallucinogenic effects[2]. When combined (often in a 2:1 BZP:TFMPP ratio), they synergistically mimic MDMA.

However, the presence of synthesis impurities like DBZP—a known byproduct of clandestine BZP synthesis—drastically alters this profile, exacerbating cellular cardiotoxicity and hepatotoxicity[1],[2].

Pathway BZP BZP (Pure) DA Dopamine / NA Release (Amphetamine-like) BZP->DA Agonism Tox Hepatotoxicity & Cardiotoxicity BZP->Tox High Dose TFMPP TFMPP (Pure) HT 5-HT Receptors (Hallucinogenic) TFMPP->HT Agonism TFMPP->Tox High Dose DBZP DBZP (Impurity) DBZP->Tox Synergistic Toxicity

Pharmacological and toxicological pathways of BZP, TFMPP, and clandestine synthesis impurities.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. 2

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC (NIH).4

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. 3

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse - Institut Kimia Malaysia (IKM). 1

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

This guide provides essential safety and logistical information for the proper disposal of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. As drug development professionals, our commitment to safety extends beyond the be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is structured to provide a clear, scientifically-grounded protocol that ensures the safety of laboratory personnel and compliance with environmental regulations.

Executive Summary: The Precautionary Principle in Chemical Disposal

The procedures outlined below are therefore based on established best practices for handling novel or uncharacterized chemical waste, in accordance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

Hazard Assessment and Characterization

Before any disposal procedure can begin, a thorough hazard assessment is critical. Based on its structure, 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine is anticipated to share hazards with related piperazine compounds.

  • Piperazine Moiety : Piperazine and its derivatives are known to be skin and eye irritants, and some can cause respiratory irritation or sensitization.[5][6][7] Aqueous solutions of piperazine are strong bases and can be highly corrosive.[6]

  • Reactivity : This class of compounds can react violently or explosively with strong oxidizing agents and strong acids.[6] They are also incompatible with acid anhydrides and acid chlorides.[5][8]

Therefore, for disposal purposes, 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine should be managed as a toxic, corrosive (if in solution), and reactive hazardous waste .

Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal steps.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

  • Skin Protection : Wear appropriate protective gloves (nitrile or neoprene recommended) and a lab coat. Ensure clothing prevents any possibility of skin exposure.[5][8]

  • Respiratory Protection : If handling the compound as a powder or generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator within a certified chemical fume hood.[5][8]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. Never mix incompatible waste streams.[9][10]

Step-by-Step Containment Procedure:

  • Select a Designated Container :

    • Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a material compatible with the waste; for piperazine derivatives, high-density polyethylene (HDPE) is a suitable choice.[11][12]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[1][13][14]

  • Label the Container Immediately :

    • As soon as the first of the waste is added, label the container.[1] The label must, at a minimum, include:

      • The words "Hazardous Waste" .[2][13]

      • The full, unabbreviated chemical name: "1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine" .[2][13]

      • An accurate estimation of the concentration and quantity.

      • The date accumulation started.[2]

      • The name of the Principal Investigator and the laboratory location (building and room number).[2]

  • Waste Accumulation :

    • Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, paper towels) and solutions, in the designated container.

    • Crucially, do not mix this waste with other chemical waste streams , especially acidic waste or waste containing oxidizing agents.[10]

    • Keep the container securely closed at all times except when adding waste.[1][12][13][14] Do not leave a funnel in the container opening.[13]

  • Manage Contaminated Labware :

    • Disposable glassware or plasticware contaminated with the compound should be placed directly into the solid hazardous waste container.

    • Non-disposable glassware must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol). The first two rinsates are considered hazardous waste and must be collected in a designated liquid hazardous waste container.[14][15] The third rinse may be disposed of normally, pending your institution's specific guidelines.

Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations require that chemical waste be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12][13]

ParameterRequirementRationale & References
Location At or near the point of generation; under the direct control of laboratory personnel.To minimize the transport of hazardous materials and ensure personnel familiar with the waste are in control. (EPA, Columbia University)[11][13]
Segregation Store containers segregated by hazard class (e.g., keep away from acids and oxidizers).Prevents accidental mixing and potentially violent reactions. (CWU, ACS, Duke)[12][16][17]
Containment Use secondary containment (e.g., a chemical-resistant tray or tub).To contain potential leaks or spills from the primary container. (Vanderbilt, UNR)[1][15]
Volume Limits Do not accumulate more than 55 gallons of hazardous waste in an SAA.This is a federal regulatory limit set by the EPA. (UPenn, Vanderbilt)[1][11]
Inspection The SAA must be inspected weekly for leaks, proper labeling, and container integrity.Ensures ongoing safety and compliance. (Columbia University, CWU)[12][13]

Disposal Workflow: From Bench to Final Pickup

The following diagram outlines the decision-making and operational workflow for the disposal of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Waste Generation (1-ethylsulfonyl-4-(4-methylbenzyl)piperazine) assess 1. Hazard Assessment (Treat as Toxic, Reactive, Corrosive) start->assess Begin Protocol ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container 3. Select & Label Compatible Waste Container ppe->container add_waste 4. Add Waste to Container (Solids or Liquids) container->add_waste segregate 5. Store in SAA (Segregated from Incompatibles) add_waste->segregate inspect 6. Weekly Inspection (Check for leaks, proper labeling) segregate->inspect inspect->add_waste Continue adding waste container_full Container is Full (or >90% full) inspect->container_full Container reaches limit request_pickup 7. Submit Chemical Waste Pickup Request to EHS container_full->request_pickup ehs_pickup 8. EHS Collects Waste for Final Disposal request_pickup->ehs_pickup

Caption: Disposal workflow for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine.

Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the laboratory.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, remove all sources of ignition.[6]

  • Containment :

    • Minor Spills : For small spills of solid material, carefully sweep it up using dry methods to avoid generating dust and place it in the hazardous waste container.[6] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

    • Major Spills : For large spills, clear the area and contact your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill without proper training and equipment.

  • Decontaminate : Clean the spill area thoroughly once the bulk material has been removed. The cleaning materials must also be disposed of as hazardous waste.

Final Disposal

Laboratory personnel are prohibited from disposing of hazardous chemical waste via standard trash or down the drain.[2][15] The only acceptable method is through your institution's designated hazardous waste management program.

When the waste container is approximately 90% full, submit a chemical waste pickup request to your EHS office.[13] Ensure all information on the form and the container label is accurate and complete to facilitate a smooth and compliant pickup process.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University | Research. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania | Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego | Research. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University | Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities . ACTenviro. [Link]

  • Chapter 20: Chemical Waste Management . University of Nevada, Reno. [Link]

  • Laboratory Chemical Waste Management Practice . Duke University | Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . MCF Environmental Services. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Vanderbilt University Medical Center | Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Piperazine Safety Information . Antibodies.com. [Link]

  • Proper Handling of Hazardous Waste Guide . Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

Sources

Handling

Personal protective equipment for handling 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

As a Senior Application Scientist, I approach the handling of uncharacterized, specialized intermediates like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (CAS: 428848-71-9) through the lens of mechanistic risk mitigat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of uncharacterized, specialized intermediates like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine (CAS: 428848-71-9) through the lens of mechanistic risk mitigation. Because specific toxicological profiles for novel drug development intermediates are rarely published, we must extrapolate operational protocols from the compound's pharmacophore and physicochemical properties.

The piperazine core is notoriously reactive, functioning as a potent alkaline irritant and a known1 [1]. However, the addition of the 4-methylbenzyl and ethylsulfonyl moieties significantly increases the molecule's lipophilicity (LogP). The Causality: Higher lipophilicity allows the compound to bypass the aqueous barriers of the skin (stratum corneum) much more efficiently than baseline piperazine, dramatically increasing the risk of systemic absorption and severe allergic contact dermatitis.

To ensure laboratory safety, every protocol below is designed as a self-validating system —meaning the safety measure proves its own efficacy before you are exposed to the hazard.

Comparative Hazard & Quantitative Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must quantify the expected behavior of the chemical. The table below compares baseline piperazine with our target derivative to establish the operational implications.

Property / HazardPiperazine Anhydrous (Baseline)1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazineOperational Implication
Molecular Weight 86.14 g/mol 282.40 g/mol Heavier powder; lower vapor pressure but poses a severe airborne particulate hazard if static charge accumulates.
Lipophilicity (LogP) Low (~ -1.5)High (Estimated > 2.0)Enhanced dermal penetration. Standard single-layer latex gloves are chemically insufficient.
Respiratory Sensitization Category 1Category 1 (Presumed)Requires HEPA-filtered local exhaust[3] and N95/P100 respiratory protection.
Dermal / Ocular Corrosivity Category 1B / Cat 1Category 1B / SensitizerRequires double-gloving with nitrile/butyl rubber and indirect-vented chemical goggles.

Personal Protective Equipment (PPE) Specifications

ExposureMitigation cluster_routes Exposure Routes & Hazards cluster_ppe PPE Mitigation Strategy Compound 1-(ethylsulfonyl)-4- (4-methylbenzyl)piperazine Inhalation Inhalation (Respiratory Sensitization) Compound->Inhalation Dermal Dermal Contact (Skin Sensitization) Compound->Dermal Ocular Ocular Contact (Severe Eye Damage) Compound->Ocular Respirator P100/N95 Respirator or Local Exhaust Inhalation->Respirator blocked by Gloves Double Nitrile Gloves & Tyvek Sleeves Dermal->Gloves blocked by Goggles Chemical Goggles & Face Shield Ocular->Goggles blocked by

Mechanistic exposure routes of piperazine derivatives and corresponding PPE mitigation barriers.

  • Hand Protection: Double-layered Nitrile (minimum 0.11mm thickness) or Butyl Rubber.

    • Self-Validating Step: Perform a pneumatic inflation test on the outer glove prior to donning. Twist the cuff to trap air; a glove that cannot hold pressure for 5 seconds contains micro-tears and must be discarded.

  • Eye/Face Protection: Indirect-vented chemical safety goggles combined with a full face shield. Piperazine derivatives cause 2 [2]. Standard safety glasses lack the orbital seal required to block aerosolized dust.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator. If handling >50g of dry powder outside a closed system, a Powered Air-Purifying Respirator (PAPR) is mandatory.

  • Body Protection: Flame-resistant (FR) lab coat with disposable Tyvek sleeves. Cotton lab coats trap lipophilic powders, turning the garment into a continuous exposure source.

Step-by-Step Operational Workflow

Phase 1: Pre-Operational Setup

  • Establish Ventilation: Conduct all handling inside a certified chemical fume hood or Ventilated Balance Enclosure (VBE) equipped with a HEPA filter [3].

    • Self-Validating Step: Tape a 1-inch strip of tissue (Kimwipe) to the bottom of the sash. An inward deflection of ~45 degrees visually validates active negative pressure before you open the chemical container.

  • Mitigate Static: Line the workspace with anti-static weighing paper. Highly lipophilic organic powders are prone to static charge accumulation, which causes kinetic aerosolization when a spatula approaches. Use an anti-static ionizer gun on the container and spatulas prior to handling.

Phase 2: Weighing and Transfer

  • Don PPE: Apply the double-glove system. Ensure the Tyvek sleeve is taped or securely pulled over the inner glove cuff, with the outer glove worn over the sleeve.

  • Handling: Open the container slowly to prevent pressure-differential aerosolization. Use non-sparking, static-dissipative spatulas (e.g., PTFE-coated).

  • Transfer: Utilize closed-system transfer methods (e.g., crimp-sealed vials) before removing the compound from the ventilated enclosure.

Phase 3: Decontamination

  • Primary Wipe: Wipe down spatulas, balances, and surfaces with a solvent appropriate for lipophilic compounds (e.g., Isopropanol).

  • Secondary Neutralization: Follow up with a dilute sodium hypochlorite (bleach) wipe to neutralize residual amine reactivity.

    • Self-Validating Step: Swab the cleaned surface with a DI-water moistened pH indicator strip. A pH > 7 indicates residual alkaline piperazine contamination, requiring a repeated wipe-down.

Emergency Spill Response & Waste Disposal Plan

SpillWorkflow Spill Powder Spill Detected Evacuate Evacuate & Assess (Avoid Aerosolization) Spill->Evacuate PPE Don Emergency PPE (PAPR, Heavy Gloves) Evacuate->PPE Contain Containment (Cover with damp absorbent) PPE->Contain Collect Collection (Non-sparking tools) Contain->Collect Dispose Sealed Hazardous Waste (Incineration) Collect->Dispose

Step-by-step emergency response workflow for uncharacterized sensitizing powder spills.

Spill Containment Protocol:

  • Evacuate & Isolate: Immediately step back. Do not attempt to sweep dry powder, as the mechanical action will aerosolize the respiratory sensitizer.

  • Damp Containment: Cover the spill with a damp, chemically inert absorbent pad (wetted with water or a mild solvent). The Causality: The liquid increases the mass of the particulates and breaks the static charge, physically preventing the powder from becoming airborne.

  • Collection: Gently scoop the damp mass using a non-sparking dustpan and place it into a sealable High-Density Polyethylene (HDPE) container.

Waste Disposal Segregation:

  • Solid Waste: Label clearly as "Hazardous Chemical Waste - Toxic/Sensitizing Organic Solid (Piperazine Derivative)".

  • Liquid Waste: Segregate from strong oxidizing agents and acids. Store in a dedicated organic waste carboy.

  • Final Disposition: Must be routed for high-temperature commercial incineration . Standard disposal cannot safely break down the robust ethylsulfonyl and piperazine ring structures without generating toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

References

  • Fisher Scientific.Safety Data Sheet: Piperazine, anhydrous.
  • Tokyo Chemical Industry (TCI).Safety Data Sheet: Piperazine Anhydrous.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM).Piperazine - Safety Data Sheet.

Sources

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